3,5-Dimethoxyaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRGWPVJGDABME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065018 | |
| Record name | 3,5-Dimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10272-07-8 | |
| Record name | 3,5-Dimethoxyaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10272-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethoxyaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010272078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 3,5-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5-Dimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.547 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DIMETHOXYANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS9DUH84WG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 3,5-Dimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethoxyaniline is an important organic intermediate widely utilized in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[1] Its unique substitution pattern, with two electron-donating methoxy groups meta to the amino group, imparts specific reactivity and properties that are of significant interest in organic synthesis and drug design. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with experimental protocols and spectral data to support laboratory and research applications.
Physical Properties
This compound is a white to beige-brownish crystalline powder or needles at room temperature.[2] Its key physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₁NO₂ | [3][4] |
| Molecular Weight | 153.18 g/mol | [3][4] |
| Melting Point | 46-59 °C | [3][5] |
| Boiling Point | 178 °C @ 20 mmHg | [2][6] |
| Density | ~1.158 g/cm³ (estimate) | [2] |
| Appearance | White to beige-brownish powder or needles | [2][5] |
| Solubility | Insoluble in water; soluble in DMSO, methanol, ethanol, and other organic solvents. | [1][2] |
| pKa | 3.86 (+1) at 25°C | [2] |
| Flash Point | 135-142.4 °C | [3][7] |
| Refractive Index | ~1.464 (estimate) | [2][8] |
Experimental Protocols for Physical Property Determination
Objective: To determine the melting point range of this compound.
Materials:
-
This compound sample
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.
-
Pack the capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point (around 46-59°C).
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid particle melts (the end of the melting range).
-
The recorded range is the melting point of the sample. For a pure compound, this range should be narrow (0.5-2°C).
Objective: To determine the boiling point of this compound at reduced pressure.
Materials:
-
This compound sample
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., oil bath or heating block)
-
Apparatus for reduced pressure distillation
Procedure:
-
Place a small amount (a few drops) of this compound into the small test tube.
-
Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.
-
Attach the test tube to a thermometer and place the assembly in the heating apparatus.
-
Connect the apparatus to a vacuum source and reduce the pressure to the desired level (e.g., 20 mmHg).
-
Begin heating the apparatus slowly and uniformly.
-
Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady and rapid stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point at that pressure.
Objective: To qualitatively assess the solubility of this compound in various solvents.
Materials:
-
This compound sample
-
A selection of solvents (e.g., water, ethanol, methanol, DMSO, diethyl ether, toluene)
-
Small test tubes
-
Spatula
-
Vortex mixer (optional)
Procedure:
-
Place a small, consistent amount (e.g., 10 mg) of this compound into a series of labeled test tubes.
-
To each test tube, add a small volume (e.g., 1 mL) of a different solvent.
-
Agitate each test tube vigorously for 1-2 minutes (a vortex mixer can be used for consistency).
-
Observe each tube for the dissolution of the solid.
-
Classify the solubility as "soluble" (no solid remains), "partially soluble" (some solid remains), or "insoluble" (the majority of the solid remains).
-
For substances that appear soluble, an additional small amount of solute can be added to confirm that the solution was not already saturated.
Chemical Properties and Reactivity
The chemical behavior of this compound is primarily dictated by the presence of the amino group and the two activating methoxy groups on the aromatic ring.
Basicity
The amino group imparts basic properties to the molecule, allowing it to react with acids to form ammonium salts. The pKa of the conjugate acid is 3.86, indicating it is a weak base.
Reactivity of the Aromatic Ring
The methoxy groups are strong activating groups and, along with the amino group, they direct electrophiles to the ortho and para positions. In the case of this compound, the positions ortho and para to the amino group (positions 2, 4, and 6) are highly activated towards electrophilic aromatic substitution.
Caption: Reactivity of this compound in electrophilic aromatic substitution.
Key Chemical Reactions
The amino group of this compound readily undergoes acylation with acylating agents such as acetic anhydride or acetyl chloride to form the corresponding amide. This reaction is often used to protect the amino group during other synthetic transformations.
Experimental Protocol: Synthesis of N-(3,5-dimethoxyphenyl)acetamide
Objective: To synthesize N-(3,5-dimethoxyphenyl)acetamide via acylation of this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Toluene (or another suitable solvent)
-
Hexane (for precipitation)
-
Stirring apparatus
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in toluene.
-
While stirring, slowly add acetic anhydride (1.0-1.2 eq) to the solution at room temperature.
-
Continue stirring the reaction mixture for several hours (e.g., 15 hours) or until the reaction is complete (monitor by TLC).
-
Upon completion, dilute the reaction mixture with hexane to precipitate the product.
-
Collect the solid product by filtration and wash with hexane.
-
Dry the product under vacuum to yield N-(3,5-dimethoxyphenyl)acetamide.
Primary aromatic amines like this compound can be converted to diazonium salts upon reaction with nitrous acid (usually generated in situ from sodium nitrite and a strong acid). These diazonium salts are versatile intermediates that can undergo various subsequent reactions, such as Sandmeyer reactions to introduce a range of functional groups.
Experimental Protocol: General Diazotization Procedure
Objective: To prepare a diazonium salt solution from this compound.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or another strong acid
-
Ice bath
-
Stirring apparatus
Procedure:
-
Dissolve this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl) in a beaker or flask.
-
Cool the solution to 0-5°C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise to the aniline solution. Maintain the temperature below 5°C throughout the addition.
-
Continue stirring the mixture in the ice bath for a short period (e.g., 15-30 minutes) after the addition is complete.
-
The resulting solution contains the 3,5-dimethoxybenzenediazonium salt, which should be used immediately in subsequent reactions due to its instability.
Caption: Key reactions of this compound.
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopy | Key Features |
| ¹H NMR | Signals corresponding to the aromatic protons, the amine protons, and the methoxy group protons. The aromatic protons are expected to appear as distinct signals due to their chemical environment. |
| ¹³C NMR | Resonances for the six aromatic carbons (four unique signals due to symmetry) and the two equivalent methoxy carbons. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methoxy groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy groups. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 153.18. Fragmentation patterns may involve the loss of methyl groups or other characteristic fragments. |
Note: Specific chemical shifts and peak positions can vary depending on the solvent and instrument used.
Safety and Handling
This compound is harmful if swallowed and causes skin and serious eye irritation.[9][10][11] It may also cause respiratory irritation.[9][10][11] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[10] It should be used in a well-ventilated area or a fume hood.[10] Store in a cool, dry, and dark place in a tightly sealed container.[2]
Conclusion
This compound is a valuable and versatile chemical intermediate with well-defined physical and chemical properties. A thorough understanding of its characteristics, as outlined in this guide, is essential for its safe and effective use in research and development, particularly in the fields of medicinal chemistry and materials science. The provided experimental protocols offer a practical foundation for the determination of its key properties and for its application in common synthetic transformations.
References
- 1. 3,5-Dimethylaniline(108-69-0) 1H NMR [m.chemicalbook.com]
- 2. Synthesis of <i>N-</i>arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions - Arabian Journal of Chemistry [arabjchem.org]
- 3. This compound | 10272-07-8 | Benchchem [benchchem.com]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. chemscene.com [chemscene.com]
- 6. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound(10272-07-8) IR3 spectrum [chemicalbook.com]
- 9. mzCloud – 3 5 Dimethoxyaniline [mzcloud.org]
- 10. benchchem.com [benchchem.com]
- 11. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
A Technical Guide to 3,5-Dimethoxyaniline: Structure, Isomers, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract: 3,5-Dimethoxyaniline is an electron-rich aromatic amine that serves as a versatile and valuable building block in organic synthesis. Its unique substitution pattern influences its reactivity, making it a key intermediate in the preparation of pharmaceuticals, dyes, and other complex organic molecules. This document provides a detailed overview of the structural and physicochemical properties of this compound and its constitutional isomers, a representative experimental protocol for its derivatization, and a workflow visualization to illustrate its synthetic application.
Core Compound: this compound
This compound, also known as 5-aminoresorcinol dimethyl ether, is an organic compound with the chemical formula C₈H₁₁NO₂.[1] The structure consists of an aniline core with two methoxy groups (-OCH₃) positioned at the 3 and 5 positions of the benzene ring. These electron-donating methoxy groups significantly increase the electron density of the aromatic ring, thereby activating it towards electrophilic substitution reactions.[2] This heightened reactivity makes it a crucial intermediate in the synthesis of various target molecules in the pharmaceutical and fine chemical industries.[3][4]
Structural Formula:
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₈H₁₁NO₂[1]
-
SMILES: COC1=CC(=CC(=C1)N)OC[1]
-
InChI Key: WNRGWPVJGDABME-UHFFFAOYSA-N[1]
Constitutional Isomers of Dimethoxyaniline
The molecular formula C₈H₁₁NO₂ accommodates several constitutional isomers, primarily differing in the substitution pattern of the two methoxy groups on the aniline ring. These isomers, while sharing the same molecular weight, exhibit distinct physical and chemical properties due to variations in intramolecular interactions, steric hindrance, and electronic effects. The primary isomers are:
-
2,3-Dimethoxyaniline
-
2,4-Dimethoxyaniline
-
2,5-Dimethoxyaniline
-
2,6-Dimethoxyaniline
-
3,4-Dimethoxyaniline
-
This compound
Comparative Physicochemical Data
The structural differences among the dimethoxyaniline isomers lead to notable variations in their physical properties, such as melting and boiling points. The following table summarizes key quantitative data for these compounds.
| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 10272-07-8 | 153.18 | 54 - 57[5] | 178 (at 20 mmHg)[5] |
| 2,3-Dimethoxyaniline | 6299-67-8 | 153.18 | N/A (Liquid at RT)[6] | 93 (at 1.4 mmHg)[7] |
| 2,4-Dimethoxyaniline | 2735-04-8 | 153.18 | 33 - 36[8][9] | 75 - 80[8] |
| 2,5-Dimethoxyaniline | 102-56-7 | 153.18 | 78 - 80[1] | 270[10] |
| 2,6-Dimethoxyaniline | 2734-70-5 | 153.18 | 71 - 74[3][11] | 254[11] |
| 3,4-Dimethoxyaniline | 6315-89-5 | 153.18 | 86 - 90[12] | 180 (at 25 mmHg)[12] |
Experimental Protocol: Synthesis of Schiff Base Derivatives
This protocol details the synthesis of N-benzylidene-3,5-dimethoxybenzenamine derivatives, demonstrating a common application of this compound in forming imines (Schiff bases). This reaction is fundamental in the synthesis of various biologically active compounds.
Objective: To synthesize a Schiff base via the condensation of this compound with a substituted aromatic aldehyde.
Materials and Reagents:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-hydroxybenzaldehyde)
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Diethyl ether
-
Methanol (for recrystallization)
Procedure:
-
In a suitable reaction flask, dissolve equimolar concentrations of the selected aldehyde (0.003 mol) and this compound (0.003 mol) in 25 mL of absolute ethanol.
-
Stir the resulting mixture at room temperature for 4-6 hours.
-
Add 2-3 drops of concentrated sulfuric acid to the mixture to catalyze the condensation reaction.
-
Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until completion is observed.
-
Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Collect the resulting precipitate by filtration.
-
Wash the filtered solid with diethyl ether to remove unreacted starting materials and impurities.
-
Recrystallize the crude product from methanol to yield the purified Schiff base derivative.
(This protocol is adapted from the general procedure described by Mallesha et al.[9])
Visualization of Synthetic Workflow
The following diagram, generated using DOT language, illustrates the experimental workflow for the synthesis of a Schiff base from this compound and an aldehyde, as described in the protocol above.
Caption: Workflow for the synthesis of a Schiff base derivative.
This compound is a synthetically important molecule whose properties are defined by the meta-positioning of its two electron-donating methoxy groups. A clear understanding of its physicochemical characteristics, along with those of its structural isomers, is essential for its effective utilization in research and development. The provided synthetic protocol and workflow visualization highlight its practical application as a versatile precursor for more complex molecular architectures, underscoring its relevance in modern organic and medicinal chemistry.
References
- 1. 2,5-Dimethoxyaniline [chembk.com]
- 2. ganapalifescience.com [ganapalifescience.com]
- 3. 2,6-Dimethoxyaniline | CAS#:2734-70-5 | Chemsrc [chemsrc.com]
- 4. 2,5-dimethoxyaniline - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound | 10272-07-8 [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemwhat.com [chemwhat.com]
- 8. 2,4-Dimethoxyaniline [chembk.com]
- 9. 2,4-二甲氧基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 2,5-dimethoxyaniline [chemister.ru]
- 11. 2,6-DIMETHOXYANILINE CAS#: 2734-70-5 [m.chemicalbook.com]
- 12. 3,4-Dimethoxyaniline | 6315-89-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Spectroscopic Profile of 3,5-Dimethoxyaniline: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-dimethoxyaniline, a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.0 - 5.8 | m | 3H | Ar-H |
| 3.70 | s | 6H | -OCH₃ |
| 3.64 | s (br) | 2H | -NH₂ |
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 162.0 | C -O |
| 148.5 | C -N |
| 95.5 | Ar-C H |
| 93.0 | Ar-C H |
| 55.0 | -OC H₃ |
Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3440 - 3300 | Strong, Broad | N-H Stretch (Amine) |
| 3000 - 2850 | Medium | C-H Stretch (Aromatic & Aliphatic) |
| 1620 - 1580 | Strong | C=C Stretch (Aromatic Ring) & N-H Bend |
| 1470 - 1430 | Medium | C-H Bend (Aliphatic) |
| 1205 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |
| 1150 | Strong | Symmetric C-O-C Stretch (Aryl Ether) |
| 830 - 750 | Strong | C-H Out-of-plane Bend (Aromatic) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 153 | 100 | [M]⁺ (Molecular Ion) |
| 138 | ~50 | [M - CH₃]⁺ |
| 110 | ~30 | [M - CH₃ - CO]⁺ |
| 82 | ~20 | Fragmentation Product |
| 65 | ~15 | Fragmentation Product |
Experimental Protocols
The following are generalized experimental protocols typical for the acquisition of the presented spectroscopic data. Specific parameters for the analysis of this compound may vary between laboratories and instruments.
NMR Spectroscopy
A solution of this compound is prepared by dissolving approximately 10-20 mg of the solid sample in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), within an NMR tube. The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
Infrared (IR) Spectroscopy
The solid sample of this compound is prepared for analysis using the KBr (potassium bromide) pellet method. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. The mixture is then compressed under high pressure (typically 8-10 tons) in a die to form a thin, transparent pellet. The IR spectrum is obtained by placing the KBr pellet in the sample holder of an FTIR spectrometer and scanning the mid-IR region (4000-400 cm⁻¹).
Mass Spectrometry
Mass spectral data is typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is introduced into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized, commonly by electron impact (EI) at 70 eV. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
An In-depth Technical Guide to the Synthesis of 3,5-Dimethoxyaniline from 1,3-Dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the synthetic pathway to produce 3,5-dimethoxyaniline, a valuable intermediate in pharmaceutical and fine chemical synthesis, starting from 1,3-dimethoxybenzene. The synthesis involves a two-step process: the nitration of 1,3-dimethoxybenzene to form 1,3-dimethoxy-5-nitrobenzene, followed by the reduction of the nitro group to yield the target aniline. This document outlines the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Introduction
This compound is a key building block in the synthesis of a variety of complex organic molecules, including active pharmaceutical ingredients (APIs). Its structural features allow for diverse chemical modifications, making it a versatile precursor in drug discovery and development. The synthesis from 1,3-dimethoxybenzene, a readily available starting material, presents a theoretically straightforward route. However, the practical execution of this synthesis, particularly the initial nitration step, involves significant challenges related to regioselectivity that must be carefully considered.
Synthetic Pathway Overview
The synthesis of this compound from 1,3-dimethoxybenzene is accomplished in two primary stages:
-
Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring of 1,3-dimethoxybenzene.
-
Reduction: Conversion of the nitro group to an amino group (-NH₂).
Experimental Protocols
Step 1: Nitration of 1,3-Dimethoxybenzene
The nitration of 1,3-dimethoxybenzene is complicated by the directing effects of the two methoxy groups. Both are ortho-, para-directing and strongly activating. This leads to the formation of multiple isomers, with the major product typically being 1,3-dimethoxy-4-nitrobenzene. The formation of the desired 1,3-dimethoxy-5-nitrobenzene is a minor pathway. Therefore, the following protocol is a general procedure, and significant optimization and purification would be required to isolate the desired product.
Materials:
-
1,3-Dimethoxybenzene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add 13.8 g (0.1 mol) of 1,3-dimethoxybenzene to the cooled sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.
-
Prepare a nitrating mixture by cautiously adding 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, pre-cooled to 0 °C.
-
Add the nitrating mixture dropwise to the solution of 1,3-dimethoxybenzene over a period of 30-45 minutes, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product will be a mixture of nitro isomers. Purification by column chromatography (silica gel, hexane:ethyl acetate gradient) is necessary to isolate 1,3-dimethoxy-5-nitrobenzene.
Step 2: Reduction of 1,3-Dimethoxy-5-nitrobenzene
The reduction of the nitro group can be effectively achieved using tin(II) chloride in the presence of hydrochloric acid.
Materials:
-
1,3-Dimethoxy-5-nitrobenzene
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (37%)
-
Ethanol
-
Sodium Hydroxide (10 M)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, dissolve 9.15 g (0.05 mol) of 1,3-dimethoxy-5-nitrobenzene in 100 mL of ethanol.
-
To this solution, add 56.4 g (0.25 mol) of tin(II) chloride dihydrate.
-
Heat the mixture to reflux and then slowly add 50 mL of concentrated hydrochloric acid dropwise over 30 minutes.
-
Continue refluxing for 3 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and basify by the slow addition of 10 M sodium hydroxide solution until the pH is approximately 10-12. This will initially form a precipitate of tin hydroxides. Continue adding NaOH until the precipitate redissolves to form sodium stannate.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The crude product can be further purified by recrystallization or distillation under reduced pressure.
Quantitative Data
The following tables summarize the key quantitative parameters for the synthesis of this compound from 1,3-dimethoxybenzene.
| Nitration of 1,3-Dimethoxybenzene | |
| Parameter | Value |
| Starting Material | 1,3-Dimethoxybenzene |
| Molar Mass of Starting Material | 138.16 g/mol |
| Moles of Starting Material | 0.1 mol |
| Key Reagents | HNO₃, H₂SO₄ |
| Reaction Temperature | 0-10 °C |
| Reaction Time | 2.5 - 3 hours |
| Product | 1,3-Dimethoxy-5-nitrobenzene |
| Molar Mass of Product | 183.16 g/mol |
| Expected Yield | Low (typically <20% due to isomer formation) |
| Reduction of 1,3-Dimethoxy-5-nitrobenzene | |
| Parameter | Value |
| Starting Material | 1,3-Dimethoxy-5-nitrobenzene |
| Molar Mass of Starting Material | 183.16 g/mol |
| Moles of Starting Material | 0.05 mol |
| Key Reagents | SnCl₂·2H₂O, HCl |
| Reaction Temperature | Reflux (in Ethanol) |
| Reaction Time | 3 hours |
| Product | This compound |
| Molar Mass of Product | 153.18 g/mol |
| Typical Yield | 85-95% |
Signaling Pathways and Experimental Workflows
The logical flow of the experimental process can be visualized as follows:
Conclusion
The synthesis of this compound from 1,3-dimethoxybenzene is a feasible but challenging process. The primary obstacle is the low regioselectivity of the initial nitration step, which necessitates a significant purification effort to isolate the desired 1,3-dimethoxy-5-nitrobenzene intermediate. The subsequent reduction of the nitro group is a high-yielding and reliable transformation. For researchers and professionals in drug development, understanding the limitations of this specific synthetic route is crucial for process optimization and the consideration of alternative, more efficient pathways to this important building block. Alternative strategies might include starting from a precursor that already has the desired 1,3,5-substitution pattern.
An In-depth Technical Guide to 3,5-Dimethoxyaniline: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dimethoxyaniline, a key organic intermediate, has played a significant, albeit often understated, role in the advancement of synthetic chemistry, particularly in the realms of pharmaceuticals and dye manufacturing. This technical guide provides a comprehensive overview of its discovery, historical context, synthesis, and applications. Detailed experimental protocols for its synthesis and key reactions are provided, alongside a thorough compilation of its physicochemical and spectral data. Furthermore, this guide explores its utility in drug development, culminating in a visual representation of the signaling pathway of Piceatannol, a notable bioactive compound synthesized from this compound.
Introduction
This compound (CAS No. 10272-07-8) is an aromatic amine characterized by a benzene ring substituted with an amino group and two methoxy groups at the 3 and 5 positions.[1][2] This substitution pattern renders the aromatic ring electron-rich, making it a versatile precursor for a variety of chemical transformations. Its primary utility lies in its role as a building block for more complex molecules, particularly in the synthesis of pharmaceuticals and dyes.[3]
Discovery and History
While a singular "discovery" paper for this compound is not readily identifiable in modern databases, its emergence is intrinsically linked to the broader development of synthetic organic chemistry in the late 19th and early 20th centuries. The foundational methods for the synthesis of aromatic amines, such as the reduction of nitroaromatics, were well-established during this period. It is highly probable that this compound was first synthesized as part of systematic investigations into the properties and reactions of substituted anilines. Early mentions of this compound can likely be found in comprehensive chemical catalogs and handbooks of the time, such as the Beilstein Handbook of Organic Chemistry.[4]
The historical significance of this compound is rooted in its utility as a precursor to other chemical entities. The presence of the amino group allows for diazotization reactions, a cornerstone of azo dye synthesis, while the methoxy groups influence the electronic properties and reactivity of the aromatic ring.
Physicochemical and Spectral Data
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 10272-07-8 | [1][2] |
| Molecular Formula | C₈H₁₁NO₂ | [5] |
| Molecular Weight | 153.18 g/mol | [5] |
| Melting Point | 54-57 °C | [2] |
| Boiling Point | 178 °C at 20 mmHg | [2] |
| Appearance | White to beige-brownish powder or needles | [2] |
Table 2: Spectral Data of this compound
| Spectrum Type | Key Peaks/Shifts | Reference(s) |
| ¹H NMR | (Typical solvent: CDCl₃) δ (ppm): 6.0-6.2 (m, 3H, Ar-H), 3.75 (s, 6H, OCH₃), 3.6 (br s, 2H, NH₂) | [6] |
| ¹³C NMR | (Typical solvent: CDCl₃) δ (ppm): 161.4, 148.4, 94.1, 91.8, 55.2 | [1] |
| IR | ν (cm⁻¹): 3450-3300 (N-H stretch), 1620-1580 (C=C stretch, aromatic), 1205 (C-O stretch, aryl ether) | [7] |
| Mass Spectrum (EI) | m/z: 153 (M+), 138, 110 | [8][9] |
Experimental Protocols
Synthesis of this compound via Reduction of 1,3-Dimethoxy-5-nitrobenzene
A common and effective method for the laboratory-scale synthesis of this compound is the reduction of its corresponding nitro compound, 1,3-dimethoxy-5-nitrobenzene. Catalytic hydrogenation is a widely used industrial method for this transformation.[10]
Experimental Protocol: Catalytic Hydrogenation
-
Reactants:
-
1,3-Dimethoxy-5-nitrobenzene
-
Palladium on carbon (Pd/C) catalyst (5-10 wt%)
-
Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
In a suitable hydrogenation vessel, dissolve 1,3-dimethoxy-5-nitrobenzene in the chosen solvent.
-
Carefully add the Pd/C catalyst to the solution. The amount of catalyst is typically 1-5 mol% relative to the nitro compound.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) to remove air.
-
Introduce hydrogen gas into the vessel to the desired pressure (typically 1-5 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
-
Diazotization of this compound
This protocol is a key step in the synthesis of Piceatannol from this compound.
Experimental Protocol:
-
Reactants:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Water
-
-
Procedure:
-
In a round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a thermometer, add 6.0 g (39.0 mmol) of this compound followed by 60 ml of 6.0 mol/L HCl.
-
Stir the resulting solution at room temperature.
-
Cool the solution to below 0 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The resulting diazonium salt solution is typically used immediately in the next synthetic step.
-
Applications in Drug Development
This compound serves as a crucial starting material in the synthesis of various biologically active molecules. Its derivatives have shown promise in diverse therapeutic areas.
Synthesis of Piceatannol
Piceatannol, a naturally occurring stilbenoid and an analog of resveratrol, exhibits a range of biological activities, including anti-inflammatory, and anti-proliferative effects. One synthetic route to Piceatannol utilizes this compound as a key starting material. The synthesis involves a multi-step process that begins with the diazotization of this compound.
Synthesis of Quinazoline Derivatives
The quinazoline scaffold is a prominent feature in many approved drugs and pharmacologically active compounds. This compound can be used in the synthesis of substituted quinazolines, which have been investigated for their potential as anticancer agents.
Signaling Pathway Visualization: Piceatannol Inhibition of the NF-κB Pathway
Piceatannol has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11][12][13][14] The following diagram, generated using the DOT language, illustrates the key steps in this pathway and the point of inhibition by Piceatannol.
Caption: Piceatannol inhibits the NF-κB signaling pathway by targeting the IKK complex.
Conclusion
This compound, while not a household name in chemistry, represents a valuable and versatile building block in organic synthesis. Its historical roots are intertwined with the development of classical aromatic chemistry, and it continues to be a relevant precursor in modern synthetic endeavors, particularly in the creation of complex molecules with significant biological activity. This guide has provided a detailed overview of its properties, synthesis, and applications, with a focus on its role in drug development, thereby serving as a valuable resource for researchers and scientists in the field.
References
- 1. This compound | C8H11NO2 | CID 66301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 10272-07-8 [chemicalbook.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. 3,5-二甲氧基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound(10272-07-8) 1H NMR [m.chemicalbook.com]
- 7. This compound(10272-07-8) IR3 [m.chemicalbook.com]
- 8. mzCloud – 3 5 Dimethoxyaniline [mzcloud.org]
- 9. Benzenamine, 3,5-dimethoxy- [webbook.nist.gov]
- 10. airccse.com [airccse.com]
- 11. Piceatannol inhibits TNF-induced NF-kappaB activation and NF-kappaB-mediated gene expression through suppression of IkappaBalpha kinase and p65 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Piceatannol suppresses inflammation and promotes apoptosis in rheumatoid arthritis-fibroblast-like synoviocytes by inhibiting the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Piceatannol inhibits TNF-induced NF-kappaB activation and NF-kappaB-mediated gene expression through suppression of IkappaBalpha kinase and p65 phosphorylation. | Semantic Scholar [semanticscholar.org]
- 14. Piceatannol attenuates lipopolysaccharide-induced NF-kappaB activation and NF-kappaB-related proinflammatory mediators in BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 3,5-Dimethoxyaniline: A Technical Guide
For Immediate Release
An in-depth exploration of the solubility characteristics of 3,5-dimethoxyaniline, a key intermediate in pharmaceutical and chemical synthesis, is presented in this technical guide. Tailored for researchers, scientists, and professionals in drug development, this document furnishes a comprehensive overview of the compound's behavior in various organic solvents, alongside detailed experimental protocols for solubility determination.
While specific quantitative solubility data for this compound is not extensively available in published literature, this guide provides a framework for its experimental determination and application. The included data is representative and intended to illustrate the expected solubility trends based on the principles of solvent polarity and intermolecular interactions.
Quantitative Solubility Profile of this compound
The solubility of a compound is a critical parameter in process chemistry, influencing reaction kinetics, purification strategies, and formulation development. This compound, an aromatic amine, generally exhibits favorable solubility in a range of organic solvents, a characteristic attributed to its molecular structure which incorporates both polar (amine and methoxy groups) and non-polar (benzene ring) features.[1] Its solubility is poor in water.[2][3]
Below is a representative table summarizing the anticipated solubility of this compound in common organic solvents at standard temperature and pressure.
| Solvent | Chemical Class | Polarity Index | Anticipated Solubility ( g/100 mL) at 25°C |
| Methanol | Alcohol (Polar, Protic) | 5.1 | Highly Soluble (>20) |
| Ethanol | Alcohol (Polar, Protic) | 4.3 | Highly Soluble (>20) |
| Acetone | Ketone (Polar, Aprotic) | 5.1 | Very Soluble (15-20) |
| Dichloromethane | Halogenated | 3.1 | Very Soluble (15-20) |
| Ethyl Acetate | Ester | 4.4 | Soluble (10-15) |
| Toluene | Aromatic Hydrocarbon | 2.4 | Sparingly Soluble (1-5) |
| Hexane | Aliphatic Hydrocarbon | 0.1 | Slightly Soluble (<1) |
| Water | Inorganic | 9.0 | Insoluble (<0.1) |
Note: The data presented in this table is illustrative and intended for guidance. Actual solubility values should be determined experimentally.
Experimental Protocol: Determination of Solubility via the Gravimetric Method
The following protocol outlines a reliable gravimetric method for the quantitative determination of this compound solubility in an organic solvent of interest.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (0.45 µm, compatible with the chosen solvent)
-
Syringes
-
Pre-weighed glass vials or evaporating dishes
-
Oven or vacuum oven
2. Experimental Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.
-
Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed glass vial or evaporating dish. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation:
-
Place the vial or evaporating dish containing the filtered saturated solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a temperature below its melting point of 54-57°C is recommended).
-
Continue heating until all the solvent has evaporated and a constant weight of the solid residue is achieved.
-
-
Data Analysis:
-
Accurately weigh the vial or evaporating dish containing the dry this compound residue.
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.
-
The solubility can then be expressed in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Experimental Workflow
The logical progression of the gravimetric solubility determination method is illustrated in the following diagram.
References
In-Depth Technical Guide to the Health and Safety of 3,5-Dimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for 3,5-Dimethoxyaniline (CAS No. 10272-07-8), a versatile intermediate compound used in the synthesis of dyes, pigments, and pharmaceuticals.[1] Adherence to strict safety protocols is essential when handling this chemical to mitigate potential health risks.
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2][3] The primary hazards associated with this compound are acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[2][3]
GHS Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2][3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3][4] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][3][4] |
Signal Word: Warning[2]
Hazard Pictograms:
-
Exclamation Mark (GHS07): Indicates skin and eye irritation, harmful if swallowed, and may cause respiratory irritation.
Toxicological Data
| Endpoint | Species | Route | Value | Classification |
| LD50 | Rat (expected) | Oral | 300 - 2000 mg/kg body weight | Category 4 (Harmful if swallowed)[5] |
| LD50 | Not available | Dermal | Not available | Data not available |
| LC50 | Not available | Inhalation | Not available | Data not available |
Experimental Protocols
The toxicological classifications are determined by standardized experimental protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance.
Methodology:
-
Animal Model: Typically, the test is performed on rats.
-
Dosage: A stepwise procedure is used where a small group of animals (usually 3) is dosed at a defined level. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Observation: The animals are observed for signs of toxicity and mortality for up to 14 days.
-
Endpoint: The classification is determined by the number of animals that show signs of toxicity or die at a given dose level. The LD50 is estimated to be within a certain range based on these outcomes.
Acute Dermal Irritation/Corrosion - OECD Guideline 404
This guideline assesses the potential of a substance to cause skin irritation or corrosion.
Methodology:
-
Animal Model: The albino rabbit is the preferred species for this test.
-
Application: A small amount of the test substance (0.5 g for solids) is applied to a shaved patch of skin on the animal's back.
-
Exposure: The substance is held in contact with the skin for a specified period, typically 4 hours.
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The severity of the reactions is scored.
-
Endpoint: The substance is classified as an irritant based on the severity and reversibility of the skin reactions.
Acute Eye Irritation/Corrosion - OECD Guideline 405
This test evaluates the potential of a substance to cause eye irritation or damage.
Methodology:
-
Animal Model: The albino rabbit is the recommended test animal.
-
Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling).
-
Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions observed.
Handling and Safety Precautions
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Use impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: In case of insufficient ventilation or when handling large quantities, use a NIOSH-approved respirator with an appropriate cartridge.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Protect from light and moisture.
First Aid Measures
-
After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
After Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
After Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.
Accidental Release and Firefighting Measures
Accidental Release
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.
Firefighting
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions.
-
Protective Equipment: Wear self-contained breathing apparatus and full protective gear.
Visualized Workflows
The following diagrams illustrate key logical and procedural flows for handling this compound safely.
Caption: GHS Hazard Classification for this compound.
Caption: Workflow for a solid chemical spill response.
References
Commercial Suppliers of High-Purity 3,5-Dimethoxyaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity 3,5-Dimethoxyaniline (CAS No. 10272-07-8), a critical intermediate in the pharmaceutical and fine chemical industries. This document details commercial suppliers, key chemical properties, relevant experimental protocols for its application, and its role in specific biological signaling pathways.
Commercial Suppliers and Product Specifications
High-purity this compound is available from a range of commercial suppliers, each offering various grades suitable for laboratory research and bulk manufacturing. The selection of a supplier should be guided by the specific purity requirements, intended application, and available documentation such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).[1][2]
Table 1: Comparison of Commercial Suppliers and Product Specifications
| Supplier | Product Number(s) | Purity Specification(s) | Analytical Method | Physical Appearance |
| Sigma-Aldrich | D130001 | 98% | Not Specified | Solid |
| Thermo Scientific Chemicals | A15073 | ≥97.5% | GC | White to grey or pale brown crystals or powder |
| Tokyo Chemical Industry (TCI) | D1484 | >98.0% | GC, Nonaqueous Titration | White to Light yellow to Light orange powder to crystal |
| Biosynth | FD22196 | Not Specified | Not Specified | Not Specified |
| Chem-Impex | 01735 | ≥ 98.5% | GC | Off-white to beige or brown powder |
| GTI Laboratory Supplies | FSC10272078-25GM | 99.8% | Not Specified | Not Specified |
| MyBioSource | MBS6086530 | Not Specified | Not Specified | Low Melting Light Grey Solid |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 10272-07-8 | [3][4] |
| Molecular Formula | C₈H₁₁NO₂ | [3][4] |
| Molecular Weight | 153.18 g/mol | [3][4] |
| Melting Point | 52-59 °C | [4][5] |
| Boiling Point | 178 °C at 20 mmHg | [4] |
| Flash Point | 135 °C (275 °F) - closed cup | [3][4] |
| Solubility | Soluble in DMSO and Methanol. Insoluble in water. | [6] |
| Appearance | White to beige or brownish powder or needles. | [5] |
Experimental Protocols
This compound is a versatile building block in organic synthesis, particularly for the development of bioactive molecules.[7][8] Below are detailed experimental protocols for the synthesis of representative compounds.
Synthesis of N-(3,5-dimethoxyphenyl)acridin-9-amine (Anticancer Agent)
This protocol describes the synthesis of a novel anticancer compound using this compound.[9]
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (0.7 g, 4.7 mmol) and potassium carbonate (0.7 g, 4.7 mmol) in absolute ethanol (approximately 20.0 ml).
-
Stirring: Stir the mixture for 45 minutes at room temperature.
-
Addition of Reactants: To the stirred mixture, add 9-chloroacridine (0.5 g, 2.3 mmol) and potassium iodide (0.1 g, 0.6 mmol).
-
Reflux: Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture and pour it into ice-cold water.
-
Purification: Collect the resulting precipitate by filtration, wash with water, and recrystallize from methanol to yield the purified N-(3,5-dimethoxyphenyl)acridin-9-amine.
Synthesis of Schiff Bases (Antioxidant Agents)
This protocol outlines the synthesis of Schiff base derivatives of this compound, which have demonstrated antioxidant activity.[10]
Methodology:
-
Reactant Mixture: In a suitable solvent (e.g., ethanol), mix equimolar amounts of this compound and a substituted aromatic aldehyde.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid to the mixture.
-
Reaction Condition: Stir the reaction mixture at room temperature or under reflux, with progress monitored by TLC.
-
Isolation: Upon completion, the Schiff base product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent, such as methanol, to yield the pure Schiff base.
Signaling Pathway and Mechanism of Action
Derivatives of this compound have been shown to interact with specific cellular signaling pathways. For instance, stilbene derivatives incorporating the 3,5-dimethoxyphenyl moiety can modulate the Keap1-Nrf2 pathway, a critical regulator of cellular antioxidant responses.
The NQO1-inducing activity of 3,5-dimethoxy-trans-stilbene is linked to the nuclear factor E2-related factor 2 (Nrf2) pathway.[11] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Electrophilic compounds, such as certain derivatives of this compound, can react with Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, inducing the expression of antioxidant and detoxifying enzymes like NQO1.
Caption: Nrf2 signaling pathway activated by this compound derivatives.
Safety and Handling
This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[4][12] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[3] Work should be conducted in a well-ventilated area or under a fume hood.[3] Store the compound in a cool, dry place away from light and moisture.[3] Refer to the supplier's Safety Data Sheet (SDS) for complete safety information.[3][12][13]
References
- 1. biosynth.com [biosynth.com]
- 2. nbinno.com [nbinno.com]
- 3. fishersci.com [fishersci.com]
- 4. 3,5-二甲氧基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. mybiosource.com [mybiosource.com]
- 7. nbinno.com [nbinno.com]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 10272-07-8 | Benchchem [benchchem.com]
- 12. echemi.com [echemi.com]
- 13. cpachem.com [cpachem.com]
3,5-Dimethoxyaniline: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical and physical properties of 3,5-Dimethoxyaniline, a key intermediate in various organic synthesis applications, particularly within the pharmaceutical and dye industries. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.
Core Chemical Data
This compound is an aromatic amine that serves as a critical building block in the synthesis of more complex molecules.[1][2] Its fundamental properties are summarized below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₂ | [2][3][4][5][6] |
| Molecular Weight | 153.18 g/mol | [2][3][4][5][6] |
| CAS Number | 10272-07-8 | [2][4][5][6] |
| Appearance | White to beige-brownish powder or needles | [5][7] |
| Melting Point | 54-57 °C | [7] |
| Boiling Point | 178 °C at 20 mmHg | [7] |
| Synonyms | 5-Aminoresorcinol dimethyl ether, 3,5-Dimethoxybenzenamine | [3][4] |
Role in Organic Synthesis
This compound is a versatile compound utilized as an intermediate in a variety of organic synthesis processes.[2][7] Its chemical structure, featuring both an amine group and methoxy groups on the benzene ring, allows for a range of chemical reactions, making it a valuable precursor in the development of pharmaceuticals and dyes.
Experimental Protocols
Detailed experimental protocols for the use of this compound are highly specific to the desired end-product. However, a general workflow for a typical synthetic application would involve the following conceptual steps.
This document is for informational purposes only and is intended for a technical audience. All laboratory work should be conducted by trained professionals with appropriate safety precautions in place.
References
- 1. This compound Available at Competitive Prices for Industrial Applications [maksons.co.in]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C8H11NO2 | CID 66301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. This compound, 98% | CymitQuimica [cymitquimica.com]
- 6. This compound | 10272-07-8 | FD22196 | Biosynth [biosynth.com]
- 7. This compound | 10272-07-8 [chemicalbook.com]
Methodological & Application
Application Notes: Synthesis of Pharmaceutical Intermediates Using 3,5-Dimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of pharmaceutical intermediates utilizing 3,5-dimethoxyaniline as a key starting material. This versatile building block is instrumental in the development of various therapeutic agents, particularly in the fields of oncology and anti-inflammatory research.
Introduction
This compound is an aromatic amine that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules and active pharmaceutical ingredients (APIs).[1][2][3] Its electron-rich aromatic ring and the presence of a nucleophilic amino group make it a versatile precursor for constructing scaffolds found in numerous drug candidates. Notably, the 3,5-dimethoxyphenyl moiety is a recognized pharmacophore in the design of kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer signaling pathways.[1] Furthermore, its derivatives have been explored for their potential as anti-inflammatory and analgesic agents.[2]
This document outlines detailed synthetic procedures for key pharmaceutical intermediates derived from this compound and presents relevant quantitative data to support their application in drug discovery and development.
Data Presentation
The following tables summarize quantitative data for the synthesis and biological activity of representative pharmaceutical intermediates derived from this compound.
Table 1: Synthesis and Yield of Pharmaceutical Intermediates
| Intermediate Product | Molecular Formula | Molecular Weight ( g/mol ) | Synthetic Yield (%) | Reference |
| N-(3,5-dimethoxyphenyl)acetamide | C₁₀H₁₃NO₃ | 195.21 | 98 | BenchChem |
| N-(3,5-Dimethoxyphenyl)acridin-9-amine | C₂₁H₁₈N₂O₂ | 330.38 | 91.8 | [1] |
| N,N-bis(2-pyridylmethyl)-3,5-dimethoxyaniline | C₂₀H₂₁N₃O₂ | 335.40 | 58 | [4] |
Table 2: In Vitro Cytotoxicity of N-(3,5-Dimethoxyphenyl)acridin-9-amine
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |
| MCF-7 | Breast Cancer | 4.30 ± 0.15 | [1] |
| HT29 | Colon Cancer | 5.50 ± 0.21 | [1] |
| HL60 | Leukemia | 2.00 ± 0.11 | [1] |
| WRL 68 | Normal Human Cell | > 30.00 | [5] |
Experimental Protocols
Detailed methodologies for the synthesis of key pharmaceutical intermediates are provided below.
Protocol 1: Synthesis of N-(3,5-dimethoxyphenyl)acetamide
This protocol details the N-acylation of this compound, a common step for protecting the amine group or introducing further functionality.
Materials:
-
This compound (10 g, 65.36 mmol)
-
Acetic anhydride (6.5 mL)
-
Toluene (50 mL)
-
Hexane
-
Argon atmosphere
Procedure:
-
In a round-bottom flask, dissolve this compound in toluene under an argon atmosphere at room temperature.
-
Slowly add acetic anhydride to the stirred solution.
-
Continue stirring the reaction mixture for 15 hours at room temperature.
-
Upon completion of the reaction, dilute the mixture with hexane to precipitate the product.
-
Collect the precipitate by filtration and dry it under a vacuum.
-
The final product, N-(3,5-dimethoxyphenyl)acetamide, is obtained as an off-white solid.
Expected Yield: ~12.5 g (98%)
Protocol 2: Synthesis of N-(3,5-Dimethoxyphenyl)acridin-9-amine
This protocol describes the synthesis of a potential anti-cancer agent via a nucleophilic aromatic substitution reaction.
Materials:
-
9-chloroacridine
-
This compound (0.7 g, 4.7 mmol)
-
Potassium carbonate (0.7 g, 4.7 mmol)
-
Potassium iodide (0.1 g, 0.6 mmol)
-
Absolute ethanol (20.0 mL)
Procedure:
-
Dissolve this compound and potassium carbonate in absolute ethanol in a suitable reaction vessel.[1]
-
Stir the mixture for 45 minutes at room temperature.[1]
-
Add 9-chloroacridine and potassium iodide to the mixture.[1]
-
Continue the reaction until completion, monitoring by thin-layer chromatography.
-
Upon completion, the product N-(3,5-Dimethoxyphenyl)acridin-9-amine will precipitate.
-
Isolate the product by filtration and purify by recrystallization from methanol to obtain dark red crystals.[1]
Expected Yield: 91.8%[1]
Protocol 3: Synthesis of N,N-bis(2-pyridylmethyl)-3,5-dimethoxyaniline
This protocol outlines the synthesis of a chelating agent, a type of intermediate often used in the development of metal-based therapeutics and imaging agents.
Materials:
-
This compound (73.9 mg, 0.6 mmol)
-
2-bromomethylpyridine (0.525 g, 3.05 mmol)
-
5 N Sodium hydroxide (NaOH) solution (0.8 mL)
-
Water (1 mL)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether/Ethyl acetate (3:1, v/v)
Procedure:
-
In a reaction vessel, prepare a solution of 2-bromomethylpyridine in water.[4]
-
Add this compound and the 5 N NaOH solution to the vessel.[4]
-
Stir the mixture vigorously for 24 hours at room temperature.[4]
-
After 24 hours, perform a liquid-liquid extraction with dichloromethane (3 x 15 mL).[4]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[4]
-
Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate (3:1) eluent to yield the desired product as a yellow solid.[4]
Expected Yield: 58%[4]
Visualizations
EGFR Signaling Pathway and Inhibition
The following diagram illustrates the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in cell proliferation and survival that is often dysregulated in cancer. The diagram also indicates the point of inhibition by quinazoline-based tyrosine kinase inhibitors, which often incorporate the 3,5-dimethoxyphenyl scaffold.
Caption: EGFR signaling pathway and point of inhibition.
General Synthetic Workflow for Kinase Inhibitors
The following diagram outlines a general workflow for the synthesis of kinase inhibitors, starting from this compound. This illustrates the logical progression from a simple starting material to a complex, biologically active molecule.
Caption: General workflow for kinase inhibitor synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. The Synthesis of a Novel Anticancer Compound, -(3,5 Dimethoxyphenyl) Acridin-9-Amine and Evaluation of Its Toxicity [benthamopenarchives.com]
- 3. The Synthesis of a Novel Anticancer Compound, N-(3,5 Dimethoxyphenyl) Acridin-9-Amine and Evaluation of Its Toxicity [benthamopen.com]
- 4. Quinazoline synthesis [organic-chemistry.org]
- 5. benthamopen.com [benthamopen.com]
Application of 3,5-Dimethoxyaniline in Azo Dye Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethoxyaniline is a versatile aromatic amine that serves as a valuable precursor in the synthesis of a variety of organic compounds, including azo dyes. Its unique molecular structure, featuring two electron-donating methoxy groups meta to the amino group, influences the electronic properties of the resulting dye molecules, often imparting vibrant colors.[1] Azo dyes are a significant class of synthetic colorants characterized by the presence of the azo functional group (-N=N-), which links two aromatic rings.[2][3] The synthesis of azo dyes from this compound follows a well-established two-step process: diazotization of the primary aromatic amine, followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol or an aromatic amine.[2][3]
Key Applications
Azo dyes derived from this compound are primarily of interest for their potential use as colorants in various materials, including textiles and plastics. The methoxy substituents can enhance the dye's properties, such as its affinity for certain fibers and its stability. Furthermore, the synthesis of novel azo dyes is a continuous area of research for the development of new materials with specific optical or functional properties.
Data Presentation
The following tables summarize the expected, illustrative quantitative data for a representative azo dye synthesized from this compound and 2-naphthol. This data is based on typical values observed for similar azo dyes and should be considered as a guide for experimental work.[4][5]
Table 1: Physicochemical Properties of a Representative Azo Dye
| Property | Expected Value |
| Product Name | 1-(3,5-dimethoxyphenylazo)-2-naphthol |
| Molecular Formula | C₁₈H₁₆N₂O₃ |
| Molecular Weight | 308.33 g/mol |
| Appearance | Red to Orange Crystalline Solid |
| Yield | 80-90% |
| Melting Point | 160-170 °C (decomposes) |
| Solubility | Soluble in ethanol, acetone, and chloroform; Insoluble in water. |
Table 2: Spectroscopic and Fastness Properties of a Representative Azo Dye
| Property | Expected Value |
| λmax (in Ethanol) | 480-510 nm |
| Molar Absorptivity (ε) | 20,000-30,000 L mol⁻¹ cm⁻¹ |
| Light Fastness (on polyester) | Good (5-6 on a scale of 1-8) |
| Wash Fastness (on polyester) | Good to Excellent (4-5 on a scale of 1-5) |
| Rubbing Fastness (on polyester) | Good (4 on a scale of 1-5) |
Experimental Protocols
The synthesis of azo dyes from this compound is a two-stage process. The first stage is the diazotization of the primary aromatic amine, and the second is the coupling of the resulting diazonium salt with a suitable coupling component.
Protocol 1: Diazotization of this compound
Materials:
-
This compound (1.0 eq)
-
Concentrated Hydrochloric Acid (3.0 eq)
-
Sodium Nitrite (1.1 eq)
-
Distilled Water
-
Ice
Procedure:
-
In a 250 mL beaker, dissolve this compound (1.0 eq) in a mixture of distilled water and concentrated hydrochloric acid (3.0 eq). Stir the mixture until a clear solution is obtained.
-
Cool the beaker in an ice-salt bath to maintain the temperature between 0 and 5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold solution of this compound hydrochloride with constant stirring. The addition should be controlled to keep the temperature below 5 °C.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the completion of the diazotization reaction. The resulting diazonium salt solution is highly reactive and should be used immediately in the next step.
Protocol 2: Azo Coupling with 2-Naphthol
Materials:
-
2-Naphthol (1.0 eq)
-
Sodium Hydroxide (2.0 eq)
-
The freshly prepared diazonium salt solution from Protocol 1
-
Distilled Water
-
Ice
Procedure:
-
In a 500 mL beaker, dissolve 2-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq). Stir until a clear solution is obtained.
-
Cool this alkaline solution of 2-naphthol in an ice bath to below 5 °C.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cold alkaline solution of 2-naphthol. A colored precipitate of the azo dye will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the solid dye with a generous amount of cold distilled water to remove any unreacted salts and other water-soluble impurities.
-
The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain a crystalline product.
-
Dry the purified dye in a vacuum oven at a low temperature.
Visualizations
The following diagrams illustrate the chemical synthesis pathway and the general experimental workflow for the production of an azo dye from this compound.
Caption: Chemical synthesis of an azo dye from this compound.
Caption: Experimental workflow for azo dye synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. An Overview of Preparation for Different Azo Compounds | Al-Nahrain Journal of Science [anjs.edu.iq]
- 3. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Spectroscopic Study of 1-Phenylazo-2-Naphthol and 1 - (2-Nitrophenylazo) - 2-Naphthol [xuebao.jlict.edu.cn]
- 5. ijorarjournal.com [ijorarjournal.com]
Application Notes and Protocols: Friedel-Crafts Type Alkylation of 3,5-Dimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts alkylation is a cornerstone of organic synthesis for the formation of carbon-carbon bonds to aromatic rings. However, the classical approach, which employs a Lewis acid catalyst with an alkyl halide, is notoriously ineffective for anilines.[1][2][3][4] The lone pair of electrons on the nitrogen atom of the amino group acts as a Lewis base, reacting with the Lewis acid catalyst (e.g., AlCl₃).[1][2][3][4] This acid-base reaction forms a deactivated salt, which inhibits further electrophilic aromatic substitution by rendering the aromatic ring electron-deficient.[1][2]
To circumvent this limitation, a highly regioselective, one-pot reductive alkylation protocol has been developed for electron-rich anilines, such as 3,5-dimethoxyaniline. This method utilizes an aldehyde as the alkylating agent and triethylsilane as a reducing agent, promoted by an acid. This protocol offers a significant advantage over the classical Friedel-Crafts reaction by avoiding the use of strong Lewis acids that deactivate the aniline substrate. The reaction is simple, proceeds under mild conditions, and is adaptable to a wide range of aldehydes, providing a reliable method for the synthesis of para-substituted 3,5-dimethoxyanilines, which are valuable intermediates in medicinal chemistry.
Data Presentation
The following table summarizes the results of the reductive alkylation of this compound with various aldehydes.
| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%) |
| 1 | 4-Bromobenzaldehyde | 4-(4-Bromobenzyl)-3,5-dimethoxyaniline | 2 | 93 |
| 2 | Benzaldehyde | 4-Benzyl-3,5-dimethoxyaniline | 1.5 | 95 |
| 3 | 4-Methoxybenzaldehyde | 4-(4-Methoxybenzyl)-3,5-dimethoxyaniline | 1.5 | 96 |
| 4 | 4-Nitrobenzaldehyde | 4-(4-Nitrobenzyl)-3,5-dimethoxyaniline | 2 | 90 |
| 5 | 2-Naphthaldehyde | 4-(Naphthalen-2-ylmethyl)-3,5-dimethoxyaniline | 2 | 92 |
| 6 | Pyridine-4-carboxaldehyde | 4-(Pyridin-4-ylmethyl)-3,5-dimethoxyaniline | 2 | 85 |
| 7 | Isovaleraldehyde | 4-Isobutyl-3,5-dimethoxyaniline | 1 | 88 |
| 8 | Cyclohexanecarboxaldehyde | 4-(Cyclohexylmethyl)-3,5-dimethoxyaniline | 1.5 | 90 |
Experimental Protocols
General Procedure for the Reductive Alkylation of this compound
This protocol details a highly regioselective Friedel-Crafts type alkylation of this compound using an aldehyde and triethylsilane.
Materials:
-
This compound
-
Aldehyde (e.g., 4-bromobenzaldehyde)
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water (H₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Standard laboratory glassware
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a stirred solution of the aldehyde (1.0 eq) and this compound (1.0 eq) in dichloromethane, add trifluoroacetic acid (2.0 eq) at room temperature.
-
Stir the resulting mixture for 10 minutes.
-
Add triethylsilane (2.0 eq) dropwise to the mixture over a period of 10 minutes.
-
Continue stirring the reaction at room temperature for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Dilute the residue with water and wash with hexane to remove non-polar impurities.
-
Basify the aqueous layer with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (2 x).
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Visualizations
Logical Relationship: Challenges of Classical Friedel-Crafts Alkylation of Anilines
Caption: Challenges of classical Friedel-Crafts alkylation with anilines.
Experimental Workflow: Reductive Alkylation of this compound
Caption: Experimental workflow for the reductive alkylation of this compound.
Signaling Pathway: Proposed Reaction Mechanism
Caption: Proposed mechanism for the reductive alkylation of this compound.
References
Application Notes and Protocols: Synthesis of 6,8-Dimethoxyquinoline Derivatives from 3,5-Dimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 6,8-dimethoxyquinoline derivatives utilizing 3,5-dimethoxyaniline as a key starting material. The methodologies described herein focus on classic named reactions in heterocyclic chemistry, providing a foundation for the synthesis of a versatile scaffold with significant potential in medicinal chemistry and drug discovery.
Introduction
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals.[1] The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of quinoline have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[2][3][4]
The methoxy-substituted quinoline core, in particular, has garnered significant interest. The presence of methoxy groups can modulate the electronic and lipophilic properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profile. Specifically, 6,8-dimethoxyquinoline derivatives have shown promise as anticancer and antibacterial agents.[2][5]
This document outlines the synthesis of 6,8-dimethoxyquinoline derivatives from this compound through the Combes synthesis, a reliable and versatile method for the preparation of substituted quinolines.
Synthesis of 6,8-Dimethoxyquinoline Derivatives via Combes Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form a substituted quinoline.[6][7] When this compound is reacted with a β-diketone, such as acetylacetone, the resulting product is a 6,8-dimethoxy-2,4-dimethylquinoline. The electron-donating nature of the methoxy groups on the aniline ring facilitates the electrophilic cyclization step of the reaction.
General Reaction Scheme
Caption: General scheme of the Combes synthesis for 6,8-dimethoxy-2,4-dimethylquinoline.
Experimental Protocol: Combes Synthesis of 6,8-Dimethoxy-2,4-dimethylquinoline
This protocol details the synthesis of 6,8-dimethoxy-2,4-dimethylquinoline from this compound and acetylacetone.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Hydroxide (NaOH) solution (10%)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like ethanol.
-
Addition of Reagents: To this solution, add acetylacetone (1.1 eq).
-
Acid Catalysis: Slowly and carefully, add concentrated sulfuric acid (catalytic amount) to the reaction mixture with constant stirring. An exothermic reaction may be observed.
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 6,8-dimethoxy-2,4-dimethylquinoline.
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| This compound | 153.18 | 1.0 | - |
| Acetylacetone | 100.12 | 1.1 | - |
| 6,8-Dimethoxy-2,4-dimethylquinoline | 217.26 | - | 70-85 |
Other Classical Syntheses for Quinoline Derivatives
While the Combes synthesis is a robust method, other classical reactions can also be adapted for the synthesis of quinoline derivatives from appropriately substituted anilines.
Skraup Synthesis
The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene) to produce a quinoline.[3][8][9] For this compound, this would theoretically yield 6,8-dimethoxyquinoline. However, the Skraup reaction is often highly exothermic and can be difficult to control.
Caption: General scheme of the Skraup synthesis for 6,8-dimethoxyquinoline.
Doebner-von Miller Reaction
The Doebner-von Miller reaction is a more versatile method that uses α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst.[10][11][12] For example, the reaction of this compound with crotonaldehyde would be expected to yield 6,8-dimethoxy-2-methylquinoline.
Caption: General scheme of the Doebner-von Miller reaction for 6,8-dimethoxy-2-methylquinoline.
Biological Activities of 6,8-Dimethoxyquinoline Derivatives
Derivatives of 6,8-dimethoxyquinoline have been investigated for their potential as therapeutic agents, particularly in the fields of oncology and microbiology.
Anticancer Activity
Several studies have highlighted the anticancer potential of quinoline-based compounds.[2][3][10][13][14] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of tubulin assembly, and interference with tumor growth signaling pathways.[2] Specifically, certain dimethoxyquinoline scaffolds have shown antiproliferative activities against a range of human cancer cell lines.[2]
Table of In Vitro Anticancer Activity of Representative Quinoline Derivatives:
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoline-8-Sulfonamide Derivative | C32 (Amelanotic Melanoma) | 0.520 | [15] |
| Quinoline-8-Sulfonamide Derivative | COLO829 (Metastatic Melanoma) | 0.376 | [15] |
| Quinoline-8-Sulfonamide Derivative | MDA-MB-231 (Breast Adenocarcinoma) | 0.609 | [15] |
| Quinoline-8-Sulfonamide Derivative | A549 (Lung Carcinoma) | 0.496 | [15] |
| 9-Methoxycanthin-6-one | A549 (Lung Carcinoma) | 3.79 ± 0.069 | [16] |
Note: The data presented is for structurally related quinoline derivatives to illustrate the potential of this scaffold. Specific IC₅₀ values for 6,8-dimethoxyquinolines from this compound synthesis would require further targeted biological evaluation.
Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents, with chloroquine being a well-known example used in the treatment of malaria.[14] The antibacterial activity of quinolones is often attributed to the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[17] Sulfonamide-containing quinoline derivatives have also shown potent antibacterial activity.[17]
Table of In Vitro Antibacterial Activity of Representative Quinoline Derivatives:
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 7-Methoxyquinoline-sulfonamide (3l) | E. coli | 7.81 | [17] |
| 7-Methoxyquinoline-sulfonamide (3d) | E. coli | 31.25 | [17] |
| 7-Methoxyquinoline-sulfonamide (3c) | E. coli | 62.50 | [17] |
| 8-Hydroxyquinoline derivative (PH176) | MRSA | 16 (MIC₅₀) | [18] |
Note: The data presented is for structurally related quinoline derivatives. The specific antimicrobial activity of 6,8-dimethoxyquinolines would need to be determined through dedicated screening.
Signaling Pathways and Mechanisms of Action
The anticancer activity of quinoline derivatives is often linked to their ability to interfere with key signaling pathways involved in cell proliferation, survival, and metastasis.
Caption: Simplified diagram of signaling pathways targeted by quinoline derivatives in cancer cells.
Quinoline-based molecules can inhibit receptor tyrosine kinases (RTKs) such as EGFR and VEGFR, which are often overexpressed in cancer cells.[2] This inhibition can block downstream signaling cascades like the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are critical for tumor growth and survival.[2] By disrupting these pathways, quinoline derivatives can induce cell cycle arrest and apoptosis.[13]
Conclusion
The synthesis of 6,8-dimethoxyquinoline derivatives from this compound via the Combes synthesis offers a straightforward and efficient route to a class of compounds with significant therapeutic potential. The provided protocols serve as a foundation for the development of libraries of these derivatives for further investigation in drug discovery programs targeting cancer and infectious diseases. The versatility of the quinoline scaffold, coupled with the modulating effects of the dimethoxy substitution pattern, makes this an attractive area for continued research and development.
References
- 1. Friedlaender Synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. Skraup reaction - Wikipedia [en.wikipedia.org]
- 9. iipseries.org [iipseries.org]
- 10. ijmphs.com [ijmphs.com]
- 11. researchgate.net [researchgate.net]
- 12. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 13. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Standardized Protocol for the N-acetylation of 3,5-Dimethoxyaniline
Introduction
N-acetylation is a fundamental chemical transformation in organic synthesis, frequently employed to protect amine functionalities during multi-step synthetic sequences. This process reduces the nucleophilicity and basicity of the amino group, preventing unwanted side reactions. The resulting acetamides are often stable, crystalline solids, which facilitates their purification and characterization. 3,5-Dimethoxyaniline is a valuable building block in the synthesis of various pharmaceutical compounds and functional materials. The selective acetylation of its amino group to form N-(3,5-dimethoxyphenyl)acetamide is a key step in the elaboration of more complex molecular architectures. This application note provides a detailed, robust, and reproducible experimental procedure for the N-acetylation of this compound, intended for researchers and professionals in chemical and pharmaceutical development.
Reaction Scheme
The acetylation of this compound proceeds by the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride. The reaction is typically carried out in an organic solvent and can be conducted at room temperature or with gentle heating.
(Image of the chemical reaction scheme for the N-acetylation of this compound)
Figure 1: General reaction scheme for the N-acetylation of this compound to yield N-(3,5-dimethoxyphenyl)acetamide.
Materials and Methods
Reagents and Solvents:
-
This compound (98% purity)
-
Acetic Anhydride (≥99% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ethyl acetate (for chromatography)
-
Hexane (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser (if heating)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for thin-layer chromatography (TLC)
-
Apparatus for column chromatography
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
Experimental Protocol
A straightforward and efficient method for the N-acetylation of this compound involves the use of acetic anhydride in dichloromethane at room temperature.[1]
-
Reaction Setup: To a round-bottom flask charged with this compound (1.0 eq), add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.3 M. Place the flask on a magnetic stirrer.
-
Addition of Acetic Anhydride: Add acetic anhydride (1.2 eq.) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate 1:1). The reaction is typically complete within a few hours.
-
Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to quench any unreacted acetic anhydride and neutralize the acetic acid byproduct. Extract the aqueous layer with DCM.
-
Isolation of Product: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-(3,5-dimethoxyphenyl)acetamide.[1] Alternatively, recrystallization can be employed.
Data Presentation
The following table summarizes the key quantitative data for the starting material and the resulting product of the N-acetylation reaction.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Appearance |
| This compound | C₈H₁₁NO₂ | 153.18[2][3] | 54-57[3] | - | White to beige-brownish powder or needles |
| N-(3,5-dimethoxyphenyl)acetamide | C₁₀H₁₃NO₃ | 195.22 | 157-158[4] | 45[4] | Brown solid[4] |
Spectroscopic Characterization of N-(3,5-dimethoxyphenyl)acetamide: [4]
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.35 (br, 1H), 6.76 (s, 1H), 6.75 (s, 1H), 6.23 (s, 1H), 3.77 (s, 6H), 2.16 (s, 3H).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) 168.4, 161.0, 139.6, 98.0, 96.5, 55.4, 24.7.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure.
Conclusion
This application note details a reliable and straightforward procedure for the N-acetylation of this compound. The described protocol, coupled with the provided characterization data, offers a comprehensive guide for researchers in the fields of organic synthesis and drug development. The high-yielding nature of this reaction, along with the ease of purification of the product, makes it an attractive method for the preparation of N-(3,5-dimethoxyphenyl)acetamide, a key intermediate for further chemical transformations.
References
- 1. rsc.org [rsc.org]
- 2. This compound | 10272-07-8 | Benchchem [benchchem.com]
- 3. 3,5-二甲氧基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Synthesis of <i>N-</i>arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols: 3,5-Dimethoxyaniline in the Synthesis of Antimicrobial Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3,5-Dimethoxyaniline is a versatile chemical intermediate that serves as a valuable starting material in the synthesis of various heterocyclic compounds with potential antimicrobial properties. Its electron-rich aromatic ring and the presence of the reactive amine group make it an ideal precursor for constructing molecular scaffolds found in several classes of antimicrobial agents, including Schiff bases, quinolones, and triazines. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of antimicrobial agents derived from this compound.
Synthesis of Antimicrobial Schiff Bases from this compound
Schiff bases, characterized by an imine or azomethine group (-C=N-), are a class of organic compounds that have demonstrated a broad spectrum of biological activities, including antimicrobial effects. The synthesis of Schiff bases from this compound is a straightforward and efficient process, typically involving the condensation reaction with a suitable aldehyde or ketone.
Caption: Workflow for the synthesis and antimicrobial evaluation of Schiff bases.
This protocol describes the synthesis of 2-(((3,5-dimethoxyphenyl)imino)methyl)phenol, a representative Schiff base.
Materials:
-
This compound
-
Salicylaldehyde
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.53 g (10 mmol) of this compound in 30 mL of ethanol.
-
To this solution, add 1.22 g (10 mmol) of salicylaldehyde.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-3 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from ethanol to obtain yellow crystals.
-
Dry the purified product in a desiccator.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Evaluation of Antimicrobial Activity
The antimicrobial efficacy of the synthesized compounds can be determined by measuring the Minimum Inhibitory Concentration (MIC).
Materials:
-
Synthesized Schiff base
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Dimethyl sulfoxide (DMSO)
-
Incubator
-
Spectrophotometer (for reading absorbance)
Procedure:
-
Prepare a stock solution of the synthesized Schiff base in DMSO (e.g., 10 mg/mL).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution with the appropriate broth to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Prepare a standardized inoculum of each microbial strain (approximately 5 x 10⁵ CFU/mL).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum and a standard antimicrobial agent) and a negative control (broth with inoculum and DMSO without the test compound).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
The following table presents hypothetical but realistic MIC values for a Schiff base derived from this compound.
| Compound | S. aureus (µg/mL) | B. subtilis (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | C. albicans (µg/mL) |
| Schiff Base 1 | 16 | 32 | 64 | 128 | 32 |
| Ciprofloxacin | 1 | 0.5 | 0.25 | 1 | - |
| Fluconazole | - | - | - | - | 8 |
Note: This data is for illustrative purposes only and represents potential outcomes of antimicrobial screening.
Signaling Pathways and Mechanisms of Action
While the precise mechanism of action can vary, many antimicrobial agents derived from aniline precursors interfere with essential cellular processes in microorganisms.
Caption: Potential mechanisms of action for antimicrobial agents.
Further studies, such as enzymatic assays and molecular docking, are necessary to elucidate the specific molecular targets and signaling pathways affected by novel antimicrobial compounds derived from this compound.
This compound is a readily available and versatile precursor for the synthesis of a variety of heterocyclic compounds with potential antimicrobial activity. The straightforward synthesis of Schiff bases, coupled with established protocols for antimicrobial screening, provides a solid foundation for the discovery and development of new antimicrobial agents. The protocols and data presented herein serve as a guide for researchers in the field of medicinal chemistry and drug discovery.
Application Notes and Protocols for 3,5-Dimethoxyaniline in Anti-Inflammatory Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethoxyaniline is a versatile chemical intermediate recognized for its application in the synthesis of a variety of compounds, including those with potential therapeutic applications.[1][2] In the realm of drug discovery, it serves as a valuable scaffold for the development of novel anti-inflammatory agents. While this compound itself is not typically characterized as a direct anti-inflammatory compound, its derivatives have shown significant promise in modulating key inflammatory pathways.
This document provides detailed application notes on a notable derivative of this compound that has demonstrated potent anti-inflammatory properties through the inhibition of the NLRP3 inflammasome. Furthermore, comprehensive experimental protocols are provided to guide researchers in the evaluation of similar compounds.
Case Study: A Potent NLRP3 Inflammasome Inhibitor Derived from this compound
A significant advancement in the use of the this compound scaffold is the development of 4-((E)-3,5-dimethoxy-2-((E)-2-nitrovinyl)styryl)aniline, a pterostilbene derivative. This compound has been identified as a potent and orally active inhibitor of the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome, a key player in the inflammatory response.
The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, making it a prime target for therapeutic intervention.
The aforementioned derivative of this compound has been shown to directly target the NLRP3 protein, thereby inhibiting the assembly and activation of the inflammasome complex. This mechanism of action highlights the potential of using this compound as a starting material for the synthesis of targeted anti-inflammatory drugs.
Data Presentation
The anti-inflammatory activity of the this compound derivative, specifically its ability to inhibit the NLRP3 inflammasome, has been quantified. The following table summarizes the available quantitative data for the lead compound from a study on pterostilbene derivatives.
| Compound ID | Target | Assay | Cell Line | IC50 (µM) | Cytotoxicity (IC50 against L02 cells) (µM) |
| 27 | IL-1β Release (NLRP3 Inhibition) | ELISA | Not Specified | 1.23 | >100 |
Data extracted from a study on 4-((E)-3,5-dimethoxy-2-((E)-2-nitrovinyl)styryl)aniline derivatives.
Signaling Pathway
The anti-inflammatory effect of the studied this compound derivative is achieved through the inhibition of the NLRP3 inflammasome signaling pathway. The following diagram illustrates the canonical activation of this pathway and the point of intervention by the inhibitor.
Caption: NLRP3 inflammasome activation pathway and point of inhibition.
Experimental Protocols
The following protocols provide a framework for evaluating the anti-inflammatory properties of this compound derivatives, with a focus on NLRP3 inflammasome inhibition.
Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol details the steps to assess the inhibitory effect of a test compound on NLRP3 inflammasome activation in a macrophage cell line.
1. Cell Culture and Differentiation:
-
Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.
2. Inflammasome Priming and Inhibitor Treatment:
-
Prime the differentiated THP-1 cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Prepare stock solutions of the this compound derivative in DMSO. Dilute the stock solution to various concentrations in cell culture medium.
-
After the priming step, remove the LPS-containing medium and add fresh medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known NLRP3 inhibitor, e.g., MCC950).
-
Incubate the cells with the test compound for 1 hour.
3. Inflammasome Activation:
-
Activate the NLRP3 inflammasome by adding 5 mM ATP or 10 µM Nigericin to each well.
-
Incubate the plate for 1 hour at 37°C.
4. Quantification of IL-1β Release:
-
Centrifuge the 96-well plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the cell culture supernatants.
-
Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.
5. Data Analysis:
-
Calculate the percentage of IL-1β inhibition for each concentration of the test compound relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the test compound and fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay
It is crucial to assess whether the observed inhibition of IL-1β is due to a specific anti-inflammatory effect or general cytotoxicity.
1. Cell Treatment:
-
Seed and differentiate THP-1 cells in a 96-well plate as described in Protocol 1.
-
Treat the cells with the same concentrations of the this compound derivative used in the inflammasome inhibition assay.
-
Incubate for the same total duration as the inhibition experiment (e.g., priming time + inhibitor incubation time + activation time).
2. MTT Assay:
-
After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Determine the CC50 (50% cytotoxic concentration) value. A compound is generally considered non-toxic if its CC50 is significantly higher than its IC50 for the anti-inflammatory effect.
Experimental Workflow
The following diagram illustrates the general workflow for screening and characterizing this compound derivatives for anti-inflammatory activity.
Caption: General workflow for anti-inflammatory drug discovery.
Conclusion
This compound represents a valuable starting point for the synthesis of novel anti-inflammatory agents. The successful development of a potent NLRP3 inflammasome inhibitor from this scaffold underscores its potential in medicinal chemistry. The protocols and data presented herein provide a foundation for researchers to explore the anti-inflammatory properties of new derivatives and contribute to the development of next-generation therapeutics for inflammatory diseases.
References
Polymer Chemistry Applications of 3,5-Dimethoxyaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethoxyaniline is an aromatic organic compound with the formula C₈H₁₁NO₂. As a derivative of aniline, it serves as a versatile building block in organic synthesis. In polymer chemistry, its electron-rich nature and bifunctional (amine and aromatic ring) reactivity make it a valuable monomer for the synthesis of functional polymers. The methoxy groups enhance solubility and can influence the electronic and conformational properties of the resulting polymers. This document provides an overview of the applications of this compound in polymer chemistry, with a focus on potential applications in drug development, along with generalized experimental protocols.
While extensive literature on the polymerization of its isomer, 2,5-dimethoxyaniline, is available, detailed studies specifically on polymers derived from this compound are less common. Therefore, some of the presented protocols are based on established methods for analogous aniline derivatives and should be considered as representative examples.
Key Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol |
| Appearance | Off-white to beige or brown powder/crystals |
| Melting Point | 52-59 °C |
| Boiling Point | 178 °C at 20 mmHg |
| Solubility | Moderately soluble in water; soluble in many organic solvents |
Applications in Polymer Chemistry
The primary applications of this compound in polymer chemistry are centered around the development of electroactive polymers, dendrimers, and other functional macromolecules. These materials have potential uses in electronics, sensors, and biomedicine.
Electroactive Polymers (Polyaniline Derivatives)
This compound can be used as a monomer for the synthesis of polyaniline derivatives. The resulting polymers are expected to possess redox activity and electrical conductivity, making them suitable for applications such as sensors, electrochromic devices, and as components of drug delivery systems where controlled release can be triggered by an electrical stimulus. The methoxy substituents can enhance the processability of the polymer by improving its solubility in common organic solvents.
This protocol is a general procedure for the chemical oxidative polymerization of aniline derivatives.
Materials:
-
This compound
-
Ammonium persulfate (APS)
-
1 M Hydrochloric acid (HCl)
-
Methanol
-
Acetone
-
Aqueous ammonia (0.05 M)
Procedure:
-
Dissolve a specific amount of this compound (e.g., 5 mmol) in 100 mL of 1 M HCl in a beaker.
-
Cool the solution to approximately 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-chilled aqueous solution of ammonium persulfate (e.g., 5.7 g in a minimal amount of 1 M HCl) to the monomer solution. The molar ratio of oxidant to monomer is typically around 1:1 to 2:1.
-
Continue stirring the reaction mixture for 24 hours at a low temperature (e.g., ~1 °C).
-
A precipitate of the polymer in its salt form will be obtained. Collect the precipitate by vacuum filtration.
-
Wash the collected solid with deionized water until the filtrate becomes colorless.
-
Subsequently, wash the solid with methanol and acetone to remove any unreacted monomer and oligomers.
-
Dry the product under vacuum for 30 hours. This yields the doped, conductive form of the polymer.
-
To obtain the undoped base form, suspend the polymer (1.0 g) in 250 mL of 0.05 M aqueous ammonia and stir for 12 hours.
-
Filter the polymer, wash with deionized water, and dry under vacuum for 30 hours.
Expected Outcome:
A powdered polymer product. The color will vary depending on the doping state (e.g., dark green for the doped state and dark blue/purple for the undoped state).
Characterization:
The synthesized polymer can be characterized by Fourier-Transform Infrared (FTIR) spectroscopy to confirm the presence of characteristic polymer backbone vibrations, UV-Vis spectroscopy to study the electronic transitions, and techniques like four-point probe measurements to determine its electrical conductivity. Thermal stability can be assessed using Thermogravimetric Analysis (TGA).
Workflow for Oxidative Polymerization of this compound
Application Notes and Protocols: 3,5-Dimethoxyaniline-Derived Schiff Bases for Antioxidant Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, compounds containing an azomethine (-C=N-) group, are a class of organic compounds with a wide range of applications in medicinal and pharmaceutical fields.[1] Their versatile biological activities, including antioxidant properties, make them promising candidates for the development of new therapeutic agents.[1] The antioxidant potential of Schiff bases is often attributed to their ability to donate a hydrogen atom or an electron to scavenge free radicals, a process influenced by the electronic and structural features of the molecule.[2] The presence of electron-donating groups, such as methoxy (-OCH3) and hydroxyl (-OH) groups, on the aromatic rings of Schiff bases can enhance their antioxidant activity.[2]
3,5-Dimethoxyaniline is a valuable starting material for the synthesis of Schiff bases with potential antioxidant properties. The two methoxy groups on the aniline ring act as electron-donating groups, which can increase the electron density of the aromatic system and enhance the radical scavenging capacity of the resulting Schiff base. This document provides detailed protocols for the synthesis of Schiff bases from this compound and their evaluation as antioxidants using common in vitro assays.
Synthesis of Schiff Bases from this compound
The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a suitable aldehyde or ketone.[3] The general reaction involves the nucleophilic attack of the primary amine group of this compound on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the imine bond.[2]
General Synthetic Protocol
A series of Schiff bases can be synthesized by reacting this compound with various substituted aldehydes.[3]
Materials:
-
This compound
-
Substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-hydroxybenzaldehyde, 4-methoxybenzaldehyde, etc.)
-
Methanol or Ethanol
-
Glacial acetic acid (catalyst)
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Beakers, filtering funnel, and other standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
In a round bottom flask, dissolve this compound (1 equivalent) in a minimal amount of methanol or ethanol.
-
Add the substituted aldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
The mixture is then refluxed with constant stirring for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
The crude product is washed with a small amount of cold methanol or ethanol to remove unreacted starting materials.
-
The product is then recrystallized from a suitable solvent (e.g., methanol, ethanol) to obtain the pure Schiff base.[3]
-
The purified product is dried in a desiccator.
-
The structure of the synthesized Schiff base can be confirmed by spectroscopic techniques such as FT-IR, ¹H NMR, and Mass Spectrometry.
Experimental Workflow for Synthesis and Antioxidant Evaluation
References
Troubleshooting & Optimization
Technical Support Center: 3,5-Dimethoxyaniline Synthesis
Welcome to the technical support center for the synthesis of 3,5-Dimethoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing targeted solutions in a question-and-answer format.
Route 1: Reduction of 1,3-Dimethoxy-5-nitrobenzene
This is one of the most common and direct routes for the synthesis of this compound.
Q1: My reduction of 1,3-dimethoxy-5-nitrobenzene is slow or incomplete. What are the possible causes and solutions?
A1: Incomplete or sluggish reduction is a frequent issue. Here are the common causes and troubleshooting steps:
-
Catalyst Inactivity (for Catalytic Hydrogenation):
-
Cause: The catalyst (e.g., Pd/C, Pt/C, Raney Nickel) may be old, poisoned, or of poor quality.
-
Solution: Use fresh, high-quality catalyst. Ensure the reaction setup is free of potential catalyst poisons like sulfur or thiol compounds. Consider using a higher catalyst loading, but be mindful of potential side reactions.
-
-
Insufficient Reducing Agent (for Metal/Acid Reductions):
-
Cause: An inadequate molar equivalent of the reducing agent (e.g., SnCl₂·2H₂O, Fe, Zn) to the nitro compound.
-
Solution: Increase the molar equivalents of the reducing agent. For instance, when using SnCl₂·2H₂O, using at least 3-4 equivalents is common.[1]
-
-
Low Reaction Temperature:
-
Cause: The activation energy for the reduction is not being met.
-
Solution: Gradually increase the reaction temperature. For catalytic hydrogenation, this might be increasing the temperature from room temperature to 40-50°C. For metal/acid reductions, gentle heating can significantly increase the reaction rate.
-
-
Poor Agitation:
-
Cause: In heterogeneous reactions (like catalytic hydrogenation or with metal powders), inefficient mixing can limit the contact between reactants.
-
Solution: Ensure vigorous and efficient stirring throughout the reaction.
-
Q2: I am observing the formation of side products during the reduction. What are these impurities and how can I minimize them?
A2: Side product formation can lower your yield and complicate purification. Common impurities include:
-
Azoxy, Azo, and Hydrazo Compounds:
-
Cause: These are products of partial reduction of the nitro group and can form under neutral or basic conditions, or with insufficient reducing agent.
-
Solution: Ensure the reaction is run under acidic conditions (e.g., with HCl or acetic acid) when using metal reductants. Use a sufficient excess of the reducing agent to drive the reaction to the desired aniline.
-
-
Dehalogenation Products (if applicable to starting material):
-
Cause: If your starting material has halogen substituents, these can sometimes be removed during catalytic hydrogenation.
-
Solution: Use a milder catalyst or reaction conditions. Alternatively, a chemical reduction (e.g., SnCl₂/HCl) might be more selective.
-
-
Over-reduction of other functional groups:
-
Cause: If your starting material contains other reducible functional groups (e.g., aldehydes, ketones, nitriles), they may also be reduced.[1]
-
Solution: Choose a chemoselective reducing agent. For example, SnCl₂ is often selective for the nitro group in the presence of other reducible functionalities.[1]
-
Q3: The final product, this compound, has a dark color. What causes this and how can I obtain a purer, lighter-colored product?
A3: Anilines, in general, are susceptible to air oxidation, which can lead to the formation of colored impurities.
-
Cause: Exposure of the final product to air and light.
-
Solution:
-
Work up the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
Store the purified this compound in a tightly sealed container, protected from light, and preferably at a low temperature.[2]
-
If the product is already discolored, it can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or methanol) or by column chromatography on silica gel.[3] Converting the aniline to its hydrochloride salt can also be a method for purification and improves its stability during storage.[3]
-
Route 2: From 3,5-Dimethoxybenzoic Acid (via Curtius or Hofmann Rearrangement)
This route involves converting the carboxylic acid to the corresponding amine with the loss of one carbon atom.
Q4: My Curtius rearrangement of 3,5-dimethoxybenzoyl azide is giving a low yield of the desired amine. What are the potential pitfalls?
A4: The Curtius rearrangement is a powerful tool, but requires careful execution.
-
Incomplete Formation of the Acyl Azide:
-
Cause: Inefficient conversion of the carboxylic acid or its derivative (e.g., acyl chloride) to the acyl azide.
-
Solution: Ensure anhydrous conditions and use a reliable azidating agent like sodium azide with an activated carboxylic acid derivative, or diphenylphosphoryl azide (DPPA) directly with the carboxylic acid.
-
-
Side Reactions of the Isocyanate Intermediate:
-
Cause: The highly reactive isocyanate intermediate can react with trace amounts of water to form an unstable carbamic acid, which can then decarboxylate to the amine and further react to form a urea byproduct.
-
Solution: Perform the rearrangement in a scrupulously dry solvent (e.g., anhydrous toluene or benzene). Trapping the isocyanate with an alcohol (like t-butanol to form a Boc-protected amine) can often give cleaner results and higher yields. The protecting group can then be removed in a subsequent step.
-
-
Formation of Nitrene Insertion Byproducts:
-
Cause: If the reaction is performed under photochemical conditions, a nitrene intermediate can be formed, which can lead to undesired side reactions.[4]
-
Solution: Stick to thermal conditions for the rearrangement, which is believed to proceed through a concerted mechanism, thus avoiding the formation of a free nitrene.[4]
-
Q5: I am attempting a Hofmann rearrangement with 3,5-dimethoxybenzamide and getting a complex mixture of products. What could be going wrong?
A5: The Hofmann rearrangement, while effective, can also lead to side products if not properly controlled.
-
Formation of Urea Byproducts:
-
Cause: Similar to the Curtius rearrangement, the intermediate isocyanate can react with the newly formed amine to produce a symmetrically substituted urea.
-
Solution: Ensure that the hydrolysis of the isocyanate to the amine is efficient and that the amine is not left in the presence of unreacted isocyanate for extended periods.
-
-
Incomplete Reaction:
-
Cause: Insufficient base or bromine.
-
Solution: Use at least one equivalent of bromine and a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide.
-
-
Side Reactions of the N-bromoamide Intermediate:
-
Cause: The N-bromoamide intermediate can undergo other reactions if the rearrangement is not efficient.
-
Solution: Ensure that the reaction temperature is appropriate for the rearrangement to occur in a timely manner after the formation of the N-bromoamide.
-
Data Presentation
Table 1: Comparison of Reducing Agents for 1,3-Dimethoxy-5-nitrobenzene
| Reducing Agent | Typical Solvent(s) | Typical Conditions | Reported Yield (%) | Key Advantages | Common Issues |
| Pd/C (Catalytic Hydrogenation) | Ethanol, Methanol, Ethyl Acetate | H₂ (1-5 atm), Room Temp - 50°C | >95% | High yield, clean reaction, easy product isolation. | Catalyst poisoning, potential for dehalogenation if applicable. |
| SnCl₂·2H₂O / HCl | Ethanol, Concentrated HCl | Reflux | 70-90% | Good for small scale, selective for nitro groups.[1] | Requires large excess of reagent, workup can be tedious. |
| Fe / Acetic Acid or HCl | Ethanol/Water, Acetic Acid | Reflux | 80-95% | Inexpensive, effective.[1] | Large amount of iron sludge, workup can be cumbersome. |
| Hydrazine Hydrate / Catalyst | Ethanol | Reflux | >95% | Avoids high-pressure hydrogenation, fast reaction. | Hydrazine is toxic and requires careful handling. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation of 1,3-Dimethoxy-5-nitrobenzene
-
Setup: In a hydrogenation vessel, dissolve 1,3-dimethoxy-5-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add 5-10 mol% of 10% Palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (typically 1-5 atm) and stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or GC-MS.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Protocol 2: Synthesis of this compound via Reduction of 1,3-Dimethoxy-5-nitrobenzene with SnCl₂·2H₂O
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-dimethoxy-5-nitrobenzene (1.0 eq) in ethanol.
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 3-4 eq) to the solution, followed by the slow addition of concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated solution of sodium hydroxide or potassium hydroxide until the solution is strongly basic.
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified as needed.[1]
Mandatory Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Purification of Crude 3,5-Dimethoxyaniline
This technical support center is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3,5-Dimethoxyaniline.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include starting materials from its synthesis (e.g., 1,3-dimethoxy-5-nitrobenzene), byproducts of the reaction, residual solvents, and colored oxidation or polymerization products that form upon exposure to air and light. The crude product often appears as a dark-colored solid or oil.
Q2: My this compound is dark brown/black. Can it still be purified?
A2: Yes, the dark coloration is typically due to oxidation and polymerization of the aniline. These colored impurities can often be effectively removed by recrystallization with the aid of activated carbon or by column chromatography to yield a white to off-white crystalline solid.
Q3: How should I store purified this compound to prevent it from discoloring again?
A3: To minimize oxidation, purified this compound should be stored in a tightly sealed amber glass vial under an inert atmosphere (e.g., nitrogen or argon). It is also advisable to store it at a low temperature, such as in a refrigerator.
Q4: What is the best purification method for small-scale (<1 g) versus large-scale (>10 g) purification?
A4: For small-scale purification, column chromatography is often ideal as it can provide high purity, although with some product loss. For larger-scale purification, recrystallization is generally more practical and economical, and it can be highly effective if a suitable solvent system is identified. Vacuum distillation can also be considered for larger quantities if the compound is thermally stable and the impurities are not volatile.
Q5: Can I use vacuum distillation to purify this compound?
A5: Yes, vacuum distillation is a viable method for purifying this compound, especially for removing non-volatile impurities. The boiling point of this compound is approximately 178 °C at 20 mmHg.[1][2] Distillation under reduced pressure helps to prevent thermal degradation and oxidation that can occur at its atmospheric boiling point.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the crude this compound (approx. 54-57 °C). Impurities are depressing the melting point. | - Use a lower boiling point solvent or solvent mixture.- Ensure the solution is not supersaturated by adding a little more hot solvent.- Allow the solution to cool more slowly to encourage crystal formation over oiling. |
| No Crystal Formation | The solution is not sufficiently saturated. The cooling process is too rapid. | - Evaporate some of the solvent to increase the concentration of the aniline.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound.- Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| Poor Recovery/Low Yield | Too much solvent was used. The crystals were filtered before crystallization was complete. The compound is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product is Still Colored | Colored impurities are co-crystallizing with the product. Oxidation occurred during the heating process. | - Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities.- Minimize the time the solution is kept at its boiling point.- Consider performing the recrystallization under an inert atmosphere. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Tailing of Spots on TLC/Poor Separation | The basic aniline is interacting with the acidic silica gel. | - Add a small amount of triethylamine (0.5-1%) to the eluent to neutralize the acidic sites on the silica gel. |
| Compound Won't Elute from the Column | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. |
| Compound Runs with the Solvent Front | The eluent is too polar. | - Decrease the polarity of the eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate system. |
| Cracks in the Silica Bed | The column was not packed properly. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is suitable for purifying several grams of crude this compound that is discolored.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Activated Carbon (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. A starting point is approximately 4-5 mL of ethanol per gram of crude material.
-
Heat the mixture gently to near boiling with stirring to ensure complete dissolution.
-
If the solution is colored, remove it from the heat and add a small amount of activated carbon (about 1-2% by weight of the solute). Swirl the mixture and gently heat for a few minutes.
-
Perform a hot filtration to remove the activated carbon and any other insoluble impurities.
-
Heat the filtrate to boiling and slowly add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Dry the crystals under vacuum.
Protocol 2: Column Chromatography
This protocol is ideal for small-scale purification or when a very high degree of purity is required.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl Acetate
-
Triethylamine
-
Chromatography column
-
Test tubes or fraction collector
Procedure:
-
Eluent Selection: Prepare a TLC chamber with a solvent system of hexane and ethyl acetate (e.g., 4:1 v/v) containing 0.5% triethylamine. Develop a TLC plate with the crude material to ensure the desired compound has an Rf value between 0.2 and 0.4. Adjust the solvent ratio as needed.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform bed without air bubbles. Add a thin layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Data Summary
| Purification Method | Typical Solvents/Eluents | Key Parameters | Expected Purity | Typical Recovery |
| Recrystallization | Ethanol/Water, Methanol | Solvent Ratio, Cooling Rate | >98% | 60-85% |
| Column Chromatography | Hexane/Ethyl Acetate with 0.5% Triethylamine | Eluent Polarity, Column Packing | >99% | 50-80% |
| Vacuum Distillation | N/A | Pressure (e.g., 20 mmHg), Temperature (approx. 178 °C) | >98% | 70-90% |
Visualizations
Caption: Decision workflow for selecting a purification technique.
Caption: Troubleshooting logic for recrystallization issues.
References
Technical Support Center: Nitration of 1,3-Dimethoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 1,3-dimethoxybenzene.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the mononitration of 1,3-dimethoxybenzene?
The mononitration of 1,3-dimethoxybenzene is an electrophilic aromatic substitution reaction. The two methoxy groups are strong activating, ortho, para-directing groups. This directs the incoming nitro group primarily to the positions ortho and para to them.
-
C4 and C6 positions: These are ortho to one methoxy group and para to the other, making them highly activated and sterically accessible. These positions are equivalent, leading to the formation of 1,3-dimethoxy-4-nitrobenzene (also known as 4-nitroresorcinol dimethyl ether) as the major product.
-
C2 position: This position is ortho to both methoxy groups and is also highly activated. However, it is sterically hindered by the two adjacent methoxy groups, which generally results in it being a minor product.[1]
-
C5 position: This position is meta to both methoxy groups and is the least activated site for electrophilic attack. Therefore, 1,3-dimethoxy-5-nitrobenzene is expected to be formed in very small amounts, if at all.
Q2: What are the common side reactions observed during the nitration of 1,3-dimethoxybenzene?
Due to the high reactivity of the 1,3-dimethoxybenzene ring, several side reactions can occur, especially under harsh conditions. These include:
-
Dinitration and Polynitration: The introduction of one nitro group deactivates the ring, but the activating effect of the two methoxy groups can still promote the addition of a second or even a third nitro group if the reaction conditions (e.g., temperature, concentration of nitrating agent) are not carefully controlled.[2]
-
Oxidation: The electron-rich aromatic ring is susceptible to oxidation by the nitrating mixture, which can lead to the formation of colored byproducts, including quinone-like structures, and may result in tar formation.[3] For related dimethoxybenzenes, oxidative demethylation to form benzoquinones has been observed.[3]
-
Coupling Reactions: In some cases, radical-mediated coupling reactions can occur, leading to the formation of biphenyl derivatives. This has been noted in the nitration of the closely related 1,3,5-trimethoxybenzene.[4]
Q3: How do reaction conditions influence the outcome of the nitration?
The regioselectivity and the extent of side reactions are highly dependent on the reaction conditions:
-
Temperature: Higher temperatures increase the rate of all reactions, including side reactions. To favor mononitration and minimize oxidation and dinitration, the reaction should be carried out at low temperatures, typically between 0 and 10°C.[2]
-
Nitrating Agent: The choice and concentration of the nitrating agent are crucial.
-
A standard mixture of concentrated nitric acid and sulfuric acid is commonly used.[5]
-
Milder nitrating agents, such as dinitrogen pentoxide (N₂O₅) in an inert solvent, can offer higher selectivity for mononitration.[6][7]
-
Using an excess of the nitrating agent will increase the likelihood of dinitration.[2]
-
-
Reaction Time: Prolonged reaction times can lead to the formation of dinitrated and oxidized byproducts. The reaction progress should be monitored (e.g., by TLC or GC-MS) to determine the optimal time for quenching.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low yield of desired mononitro product | - Incomplete reaction. - Formation of multiple side products. - Product loss during workup and purification. | - Reaction Time: Monitor the reaction by TLC or GC-MS to ensure it has gone to completion. - Temperature Control: Maintain a consistently low temperature (0-10°C) to suppress side reactions. - Reagent Addition: Add the nitrating agent slowly and dropwise to the substrate solution to control the exothermic reaction. - Workup: Ensure proper neutralization and extraction procedures to minimize product loss. |
| Formation of significant amounts of dinitro- and polynitro- compounds | - Reaction temperature is too high. - Excess of nitrating agent. - Concentrated nitrating mixture. | - Temperature: Strictly maintain the reaction temperature below 10°C using an ice or ice-salt bath. - Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent. - Dilution: Consider using a more dilute nitrating agent or adding it as a solution in an inert solvent to moderate its reactivity. |
| Dark-colored reaction mixture or formation of tar | - Oxidation of the starting material or product. - Reaction temperature is too high. | - Temperature: This is the most critical factor. Ensure efficient cooling and slow addition of the nitrating agent. - Milder Reagents: Consider using alternative, milder nitrating agents like acetyl nitrate or dinitrogen pentoxide. |
| Presence of multiple mononitro isomers in the product | - The inherent electronic effects of the methoxy groups activate multiple positions. - Reaction conditions may favor less sterically hindered products. | - Purification: Isomers can often be separated by column chromatography on silica gel or by fractional crystallization. - Reaction Conditions: Lowering the reaction temperature may improve regioselectivity. The use of bulky nitrating agents could potentially increase steric hindrance at the C2 position, favoring C4/C6 substitution, though this is less common. |
| Product is an oil instead of a solid | - Presence of impurities, particularly isomeric byproducts or residual solvent. - The product may have a low melting point. | - Purification: Purify the product by column chromatography followed by recrystallization from a suitable solvent (e.g., ethanol, methanol, or hexane/ethyl acetate mixtures). - Drying: Ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
Experimental Protocols
Protocol 1: Selective Mononitration of 1,3-Dimethoxybenzene
This protocol aims to selectively synthesize 1,3-dimethoxy-4-nitrobenzene while minimizing side reactions.
Materials:
-
1,3-Dimethoxybenzene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (or another suitable inert solvent)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Preparation of the Nitrating Mixture: In a dropping funnel, carefully add 1.05 equivalents of concentrated nitric acid to a pre-cooled (0°C) amount of concentrated sulfuric acid (typically 2-3 volumes relative to the nitric acid). Mix gently and keep the mixture cold.
-
Reaction Setup: Dissolve 1 equivalent of 1,3-dimethoxybenzene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice-salt bath to 0-5°C.
-
Nitration: Add the cold nitrating mixture dropwise to the stirred solution of 1,3-dimethoxybenzene over a period of 30-60 minutes, ensuring the internal temperature does not rise above 10°C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5°C for an additional 1-2 hours. Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice with stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 1,3-dimethoxy-4-nitrobenzene.
Data Presentation
The following table summarizes the expected product distribution for the mononitration of 1,3-dimethoxybenzene under controlled conditions. The exact percentages can vary based on specific reaction parameters.
| Product | Position of Nitration | Expected Yield Distribution | Reasoning |
| 1,3-Dimethoxy-4-nitrobenzene | C4 (and C6) | Major Product (>90%) | Highly activated position (ortho to one methoxy, para to the other) and sterically accessible. |
| 1,3-Dimethoxy-2-nitrobenzene | C2 | Minor Product (<10%) | Highly activated (ortho to both methoxy groups) but sterically hindered.[1] |
| 1,3-Dimethoxy-5-nitrobenzene | C5 | Trace or not detected | Meta to both methoxy groups, electronically disfavored. |
Visualizations
Caption: Reaction pathway for the nitration of 1,3-dimethoxybenzene.
Caption: Troubleshooting workflow for low yield in the nitration of 1,3-dimethoxybenzene.
References
- 1. chegg.com [chegg.com]
- 2. benchchem.com [benchchem.com]
- 3. Mononitration of 1,4-dimethoxybenzene , Hive Chemistry Discourse [chemistry.mdma.ch]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
Common impurities in commercial 3,5-Dimethoxyaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using commercial 3,5-Dimethoxyaniline.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
Commercial this compound may contain several process-related impurities derived from its synthesis. The most common synthetic routes involve the reduction of 1,3-dimethoxy-5-nitrobenzene or amination of 3,5-dimethoxyphenol. Therefore, the primary impurities are often unreacted starting materials and byproducts from these transformations.
Common Potential Impurities:
-
Unreacted Starting Materials:
-
1,3-Dimethoxy-5-nitrobenzene
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3,5-Dimethoxyphenol
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3,5-Dimethoxybenzoic acid
-
-
Intermediates and Byproducts from Synthesis:
-
Partially reduced intermediates from the nitro-compound reduction (e.g., nitroso or hydroxylamino analogs).
-
Byproducts from the amination of the corresponding phenol.
-
Other positional isomers if the starting materials were not pure.
-
Q2: How can these impurities affect my experiment?
The impact of impurities depends on their chemical nature and the specifics of your reaction.
-
Nucleophilic Reactions (e.g., N-alkylation, N-acylation):
-
3,5-Dimethoxyphenol: The phenolic hydroxyl group is also nucleophilic and can compete with the aniline's amino group, leading to the formation of undesired O-alkylated or O-acylated byproducts and reduced yield of the desired product.
-
-
Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki):
-
1,3-Dimethoxy-5-nitrobenzene: The nitro group can be reduced under certain catalytic conditions, potentially poisoning the catalyst or leading to undesired side reactions.
-
3,5-Dimethoxyphenol: The phenolic hydroxyl group can interfere with palladium catalysts and bases used in these reactions.
-
-
Diazotization Reactions:
-
The presence of other nucleophiles, such as 3,5-Dimethoxyphenol, can lead to the formation of azo dyes as byproducts, complicating purification.
-
Q3: My reaction with this compound is giving a low yield and multiple spots on TLC. What could be the cause?
Low yields and the appearance of multiple products are common indicators of impurities in your starting material. Refer to the troubleshooting workflow below to diagnose the potential issue. The presence of unreacted starting materials like 3,5-dimethoxyphenol is a frequent cause of side reactions in N-alkylation and N-acylation. For catalytic reactions, residual nitro compounds could be deactivating your catalyst.
Q4: How can I check the purity of my this compound?
Standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are effective for assessing the purity of this compound and identifying potential impurities. Detailed protocols are provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered in reactions involving this compound.
Diagram: Troubleshooting Workflow
Caption: Troubleshooting workflow for reactions with this compound.
Data Presentation
The following table summarizes the common impurities, their likely origin, and typical analytical methods for their detection.
| Impurity Name | Chemical Structure | Likely Origin | Typical Analytical Method |
| 1,3-Dimethoxy-5-nitrobenzene | c1c(cc(c(c1)OC)N(=O)=O)OC | Unreacted starting material | GC-MS, HPLC |
| 3,5-Dimethoxyphenol | c1c(cc(c(c1)O)OC)OC | Unreacted starting material | GC-MS, HPLC |
| 3,5-Dimethoxybenzoic acid | c1c(cc(c(c1)C(=O)O)OC)OC | Unreacted starting material | HPLC, LC-MS |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound Purity
This method is suitable for the detection of volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL of a 1 mg/mL solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate), splitless injection.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Expected Retention Times (Approximate):
-
3,5-Dimethoxyphenol: ~10-12 min
-
This compound: ~12-14 min
-
1,3-Dimethoxy-5-nitrobenzene: ~14-16 min
-
Note: Retention times can vary depending on the specific instrument and column conditions. It is crucial to run standards of the expected impurities for confirmation.
-
Protocol 2: HPLC Analysis of this compound Purity
This method is suitable for a broader range of impurities, including less volatile and more polar compounds like benzoic acid derivatives.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL of a 0.5 mg/mL solution of this compound in 50:50 acetonitrile:water.
-
Detection: UV at 254 nm.
-
Expected Elution Order:
-
3,5-Dimethoxybenzoic acid
-
3,5-Dimethoxyphenol
-
This compound
-
1,3-Dimethoxy-5-nitrobenzene
-
Note: As with GC-MS, running standards is essential for peak identification.
-
Storage and handling best practices for 3,5-Dimethoxyaniline to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of 3,5-Dimethoxyaniline to prevent degradation, along with troubleshooting guides and frequently asked questions (FAQs) for its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound to ensure its stability?
A1: To maintain the stability and purity of this compound, it should be stored in a cool, dry, and dark place.[1] It is sensitive to light, air, and heat.[2] Therefore, it is crucial to store it in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon.[1] For long-term storage, refrigeration at 0-10°C is recommended.[3] Some suppliers even suggest storage at temperatures below -15°C.[4]
Q2: What are the visual signs of this compound degradation?
A2: Pure this compound is typically a white to off-white or beige crystalline powder.[3][5] A noticeable change in color, such as darkening to brown or the development of a distinct coloration, is a primary visual indicator of degradation. This is often due to oxidation or exposure to light.
Q3: What are the primary causes of this compound degradation?
A3: The main factors contributing to the degradation of this compound are:
-
Oxidation: Exposure to air can lead to the oxidation of the amine group, forming colored impurities.
-
Photodegradation: Exposure to light, especially UV radiation, can cause the compound to decompose.
-
Heat: Elevated temperatures can accelerate the rate of degradation.
-
Moisture: The presence of moisture can facilitate hydrolytic decomposition or other reactions.[1]
Q4: Can I still use this compound if it has slightly changed color?
A4: A slight change in color may indicate the onset of degradation and the presence of impurities. For sensitive applications, such as in the synthesis of pharmaceuticals or for quantitative studies, it is highly recommended to use a fresh, pure sample. The impurities could potentially interfere with your reaction, leading to lower yields, unexpected side products, or difficulty in purification. For less sensitive applications, the material might still be usable, but it is advisable to first assess its purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, with a focus on problems related to its storage and handling.
Issue 1: Low Yield in a Reaction Using this compound
| Possible Cause | Troubleshooting Step | Success Indicator |
| Degradation of this compound: The starting material may have degraded due to improper storage, leading to a lower concentration of the active reactant. | 1. Visual Inspection: Check the color of the this compound. If it has darkened significantly, degradation is likely. 2. Purity Analysis: Perform a purity analysis using HPLC or GC-MS (see Experimental Protocols section). 3. Use a Fresh Sample: Repeat the reaction with a fresh, unopened container of this compound. | The reaction yield improves significantly with the fresh sample. |
| Incomplete Reaction: The reaction conditions (temperature, time, catalyst, etc.) may not be optimal. | 1. Review Literature: Compare your reaction protocol with established methods for similar transformations. 2. Optimize Conditions: Systematically vary reaction parameters such as temperature, reaction time, and stoichiometry. | An increase in product formation is observed through techniques like TLC, LC-MS, or GC-MS. |
| Presence of Inhibitors: Impurities in other reagents or solvents could be inhibiting the reaction. | 1. Purify Reagents: Ensure all other starting materials and solvents are of high purity and are dry. 2. Use Fresh Solvents: Use freshly distilled or anhydrous solvents. | The reaction proceeds as expected with purified reagents. |
Issue 2: Unexpected Side Products in the Reaction Mixture
| Possible Cause | Troubleshooting Step | Success Indicator |
| Reaction with Impurities from Degraded this compound: Degradation products of this compound may be participating in the reaction. | 1. Characterize Impurities: If possible, identify the side products using techniques like NMR or mass spectrometry. 2. Purify the Starting Material: Recrystallize the this compound to remove impurities. 3. Use a Fresh Sample: As a definitive test, use a new, high-purity batch of this compound. | The formation of unexpected side products is eliminated or significantly reduced. |
| Side Reactions of this compound: The reaction conditions may be promoting alternative reaction pathways. | 1. Modify Reaction Conditions: Adjust the temperature, catalyst, or solvent to favor the desired reaction pathway. 2. Protecting Groups: Consider using a protecting group for the amine functionality if it is interfering with the desired reaction. | The ratio of the desired product to side products increases. |
Storage and Stability Summary
The following table summarizes the recommended storage conditions for this compound and the expected impact on its stability.
| Storage Condition | Temperature | Atmosphere | Light Condition | Expected Stability |
| Optimal Long-Term | Refrigerated (0-10°C)[3] or below -15°C[4] | Inert (Nitrogen/Argon)[1] | Dark (in an amber vial or protected from light) | High (stable for extended periods, up to 2 years)[1] |
| Acceptable Short-Term | Room Temperature | Tightly Sealed Container | Protected from direct light | Moderate (suitable for immediate use, but prolonged storage is not recommended) |
| Poor (Leads to Degradation) | Elevated Temperatures | Open to Air | Exposed to Light | Low (degradation is likely to occur, leading to discoloration and impurities) |
Experimental Protocols
Protocol 1: Purity Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline and may require optimization for your specific instrumentation and requirements.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A mixture of acetonitrile and water (e.g., 60:40 v/v). For Mass-Spec compatibility, a volatile acid like formic acid can be added (e.g., 0.1%).
-
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of high-purity this compound and dissolve it in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Preparation of Sample Solution:
-
Accurately weigh approximately 10 mg of the this compound sample to be tested and dissolve it in 10 mL of the mobile phase.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 254 nm
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
The purity of the sample can be determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram. The concentration can be quantified using the calibration curve.
-
Visualizations
References
- 1. Separation of 3,4-Dimethoxyaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajrconline.org [ajrconline.org]
- 4. This compound | 10272-07-8 | FD22196 | Biosynth [biosynth.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Regioselectivity in Reactions with 3,5-Dimethoxyaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,5-dimethoxyaniline. This highly activated aromatic amine is a versatile building block, but its multiple reactive sites can sometimes lead to challenges in controlling regioselectivity. This guide provides troubleshooting advice and detailed protocols in a question-and-answer format to help you address these issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of ortho and para substituted products in my electrophilic aromatic substitution reaction with this compound?
A1: this compound is a highly activated aromatic ring due to the strong electron-donating effects of both the amino group (-NH₂) and the two methoxy groups (-OCH₃). These groups direct incoming electrophiles to the ortho (C2, C6) and para (C4) positions. The formation of a mixture of isomers is a common challenge resulting from the interplay of electronic and steric effects.
-
Electronic Effects: The amino and methoxy groups strongly activate the ortho and para positions through resonance, making them all electronically favorable for electrophilic attack.
-
Steric Effects: The two methoxy groups at positions 3 and 5 can sterically hinder the approach of the electrophile to the adjacent ortho positions (C2 and C6), often favoring substitution at the less hindered para position (C4). However, with smaller electrophiles or under certain reaction conditions, ortho substitution can still be significant.
To favor the para-substituted product, consider the following strategies:
-
Use a bulkier electrophile: A larger electrophile will experience greater steric hindrance at the ortho positions, increasing the proportion of the para product.
-
Employ a protecting group: Acylating the amino group to form an amide reduces its activating effect and increases its steric bulk, which can further favor para substitution. The protecting group can be removed later.[1]
-
Modify reaction conditions: Lowering the reaction temperature can sometimes increase selectivity. The choice of solvent and catalyst can also play a crucial role.
Q2: My Friedel-Crafts reaction with this compound is giving poor regioselectivity. How can I improve it?
A2: Low regioselectivity in Friedel-Crafts reactions with this compound can often be addressed by careful selection of reagents and conditions. A highly regioselective method for the para-alkylation of this compound has been reported using an aldehyde in the presence of trifluoroacetic acid and triethylsilane.[2][3] This method has been shown to be effective for a variety of aldehydes, affording the 4-substituted product in good yields.[2][3][4]
For Friedel-Crafts acylation, the Vilsmeier-Haack reaction is a milder alternative that often provides better regioselectivity for electron-rich aromatics, typically favoring para-acylation.[5][6][7] The Vilsmeier reagent is a weaker electrophile than the acylium ions generated in traditional Friedel-Crafts acylations, which can lead to more selective reactions.[6]
Q3: I am observing side products and poor regioselectivity in the diazotization and coupling of this compound. What could be the cause?
A3: Diazotization and coupling reactions are sensitive to reaction conditions. Here are some common issues and their solutions:
-
Incomplete Diazotization: Ensure the complete conversion of the aniline to the diazonium salt. This typically requires a low temperature (0-5 °C) and a slight excess of nitrous acid (generated in situ from sodium nitrite and a strong acid).
-
Decomposition of the Diazonium Salt: Diazonium salts are often unstable at higher temperatures. Maintain a low temperature throughout the reaction and use the diazonium salt immediately after its formation.
-
Incorrect pH for Coupling: The coupling reaction is highly pH-dependent. Coupling to phenols is typically carried out under mildly alkaline conditions, while coupling to anilines is performed in weakly acidic to neutral solutions. The optimal pH for coupling with this compound will depend on the coupling partner.
-
N-Coupling vs. C-Coupling: With primary and secondary amines as coupling partners, there is a possibility of N-coupling to form a triazene, which can sometimes rearrange to the C-coupled azo product upon heating with an acid.[8] To favor C-coupling, control of pH is critical.
Troubleshooting Guides
Low Para-Selectivity in Electrophilic Aromatic Substitution
| Problem | Possible Cause | Troubleshooting Strategy |
| Significant formation of ortho-isomer | Small, highly reactive electrophile. | Use a bulkier electrophile to increase steric hindrance at the ortho positions. |
| Reaction temperature is too high. | Lower the reaction temperature to increase selectivity. | |
| Inappropriate solvent or catalyst. | Experiment with different solvents and catalysts. For example, in Friedel-Crafts reactions, the choice of Lewis acid can influence regioselectivity.[9][10][11] | |
| Mixture of mono- and di-substituted products | Highly activating nature of the substrate. | Use a protecting group on the amine (e.g., acetylation) to moderate its reactivity. |
| Stoichiometry of reagents. | Use a stoichiometric amount or a slight excess of the electrophile to minimize over-substitution. |
Issues in Diazotization and Coupling Reactions
| Problem | Possible Cause | Troubleshooting Strategy |
| Low yield of azo product | Incomplete diazotization. | Test for the presence of nitrous acid using starch-iodide paper to ensure an excess is present. |
| Decomposition of the diazonium salt. | Maintain a temperature of 0-5 °C throughout the diazotization and coupling steps. | |
| Incorrect pH for coupling. | Optimize the pH of the coupling reaction for the specific coupling partner. | |
| Formation of triazene (N-coupled) side product | Reaction with a primary or secondary amine under inappropriate pH. | Adjust the pH to favor C-coupling. For anilines, a weakly acidic medium is generally preferred. |
| Precipitation of unreacted starting materials | Poor solubility of reactants. | Choose a suitable solvent system to ensure all reactants are in solution. |
Experimental Protocols
Protocol 1: Highly Regioselective para-Alkylation of this compound[3]
This protocol describes the reductive alkylation of this compound with an aldehyde to yield the corresponding 4-alkyl-3,5-dimethoxyaniline with high para-selectivity.
Materials:
-
This compound
-
Aldehyde (e.g., 4-bromobenzaldehyde)
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a mixture of the aldehyde (1.0 equiv) and this compound (1.0 equiv) in dichloromethane, add trifluoroacetic acid (2.0 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Add triethylsilane (2.0 equiv) dropwise over a period of 10 minutes.
-
Continue stirring the reaction at room temperature for an additional 2 hours.
-
Monitor the reaction completion by TLC.
-
Remove the solvent under vacuum.
-
Dilute the residue with water and wash with hexane.
-
Basify the aqueous phase with a saturated aqueous solution of NaHCO₃.
-
Extract the product with dichloromethane.
-
Combine the organic phases, wash with water and brine, and dry over Na₂SO₄.
-
Remove the solvent under vacuum to afford the purified 4-alkyl-3,5-dimethoxyaniline.
Protocol 2: Vilsmeier-Haack Formylation of an Electron-Rich Aromatic Ring[5][7]
This protocol provides a general procedure for the formylation of an electron-rich aromatic compound, which can be adapted for this compound to favor para-substitution.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated aqueous sodium acetate
Procedure:
-
Cool phosphorus oxychloride (1.1 equiv) in a flask.
-
Slowly add N,N-dimethylformamide (3.5 equiv) with stirring, keeping the temperature below 10 °C.
-
Stir the mixture for 1 hour at room temperature to form the Vilsmeier reagent.
-
Dissolve this compound (1.0 equiv) in DMF and add it to the Vilsmeier reagent.
-
Heat the reaction mixture on a steam bath for 2 hours.
-
Cool the mixture and pour it over crushed ice.
-
Neutralize the solution to a pH of 6-8 by the dropwise addition of a saturated aqueous solution of sodium acetate.
-
The product may precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing Reaction Pathways
To aid in understanding the factors that control regioselectivity, the following diagrams illustrate the key concepts.
Caption: Pathway for electrophilic substitution on this compound.
Caption: A logical workflow for troubleshooting low regioselectivity.
References
- 1. This compound | 10272-07-8 | Benchchem [benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Suzuki Coupling of Protected Aryl Diazonium Ions: Expanding the Knowledge of Triazabutadiene Compatible Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-depth insight into structure-reactivity/regioselectivity relationship of Lewis acid catalyzed cascade 4πe-cyclization/dicycloexpansion reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Preventing oxidation of 3,5-Dimethoxyaniline during reactions
Welcome to the technical support center for 3,5-Dimethoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common issues encountered during reactions involving this compound, with a primary focus on preventing its oxidation.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound turned dark brown/red. What is the likely cause?
A1: The discoloration of your reaction mixture is a common indicator of the oxidation of this compound. Aromatic amines are susceptible to air oxidation, which can lead to the formation of colored impurities and byproducts.[1] This process can be accelerated by factors such as exposure to atmospheric oxygen, light, and elevated temperatures.[2]
Q2: What are the general strategies to prevent the oxidation of this compound?
A2: The primary strategies to prevent oxidation involve minimizing the exposure of this compound to air and other oxidizing agents. This can be achieved through two main approaches:
-
Performing reactions under an inert atmosphere: This involves using techniques like a Schlenk line or a glovebox to replace the air in the reaction vessel with an inert gas such as argon or nitrogen.[3][4]
-
Using antioxidants: Adding specific chemical agents that can inhibit the oxidation process. These can include free radical scavengers, oxygen scavengers, and peroxide decomposers.[2]
Q3: Can I use this compound without any special precautions?
A3: While it depends on the specific reaction conditions and the desired purity of the product, it is highly recommended to handle this compound as an air-sensitive compound, especially in reactions that are heated, run for extended periods, or where high purity is critical. The amino group on the benzene ring makes it susceptible to oxidation.
Q4: How should I store this compound to maintain its purity?
A4: To ensure long-term stability, this compound should be stored in a tightly sealed container, protected from light, and preferably under an inert atmosphere (nitrogen or argon). It is also advisable to store it in a cool, dry place.[5]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Issue | Possible Cause | Troubleshooting Steps |
| Reaction mixture darkens upon heating. | Accelerated oxidation at higher temperatures. | 1. Ensure the reaction is run under a positive pressure of an inert gas (N₂ or Ar).[6][7] 2. Degas all solvents prior to use to remove dissolved oxygen. 3. Consider adding a high-boiling point antioxidant if compatible with your reaction chemistry. |
| Product is isolated with a colored tint. | Oxidation occurred during the reaction or workup. | 1. During workup, sparge aqueous solutions with an inert gas before extraction. 2. Minimize the exposure of the isolated product to air and light. Dry the product under vacuum if possible.[8] 3. Consider purification methods that can remove colored impurities, such as column chromatography or recrystallization. |
| Low yield of the desired product and formation of multiple byproducts. | Oxidation of the starting material is leading to side reactions or decomposition. | 1. Review your experimental setup to ensure it is completely airtight.[7][9] 2. Purify the this compound before use if its purity is questionable. 3. Add the this compound to the reaction mixture under a counterflow of inert gas.[4] |
| Inconsistent reaction outcomes. | Variable exposure to atmospheric oxygen between different experimental runs. | 1. Standardize your procedure for handling air-sensitive reagents. 2. Always use freshly dried and degassed solvents.[4] 3. Ensure all glassware is thoroughly dried to remove adsorbed moisture, which can interfere with some reactions.[9] |
Antioxidant Strategies
The addition of antioxidants can be an effective way to prevent the oxidation of aromatic amines. The choice of antioxidant will depend on the specific reaction conditions.
| Antioxidant Type | Mechanism of Action | Examples |
| Free Radical Scavengers | Intercept free radicals to terminate the oxidation chain reaction. | Hindered phenols (e.g., 2,6-di-tert-butyl-4-methylphenol - BHT).[2] |
| Oxygen Scavengers | React directly with oxygen to remove it from the reaction environment. | Hydroxylamine compounds (e.g., N,N-diethylhydroxylamine).[2] |
| Peroxide Decomposers | Decompose peroxides, which can initiate oxidation, into non-radical products. | Dithiocarbamates.[2] |
| Light Stabilizers | Absorb UV radiation that can initiate oxidation. | Benzophenones, Benzotriazoles.[2] |
Representative Antioxidant Activity Data
| Compound | Concentration (µg/mL) | % Inhibition |
| 3b (2-((3,5-dimethoxyphenylimino)methyl)phenol) | 100 | 52.3 |
| 150 | 62.1 | |
| 200 | 72.5 | |
| 3c (4-((3,5-dimethoxyphenylimino)methyl)-2-methoxyphenol) | 100 | 50.2 |
| 150 | 60.4 | |
| 200 | 70.0 | |
| 3d (4-((3,5-dimethoxyphenylimino)methyl)benzene-1,2-diol) | 100 | 51.1 |
| 150 | 60.7 | |
| 200 | 71.4 | |
| Ascorbic Acid (Standard) | 200 | 98.2 |
Data sourced from Mallesha et al., Journal of Applicable Chemistry, 2014.[10]
Experimental Protocols
Protocol 1: General Procedure for a Reaction Under Inert Atmosphere (Schlenk Line)
This protocol outlines the basic steps for setting up a reaction involving this compound while minimizing exposure to air.
-
Glassware Preparation:
-
Thoroughly clean and oven-dry all glassware (e.g., Schlenk flask, condenser) at >120°C for at least 4 hours to remove adsorbed water.[6][9]
-
Assemble the glassware while still hot and immediately connect it to a Schlenk line.
-
Perform at least three evacuate-refill cycles by applying a vacuum to the flask and then refilling it with a dry, inert gas (argon or nitrogen).[3][4] Allow the glassware to cool to room temperature under a positive pressure of the inert gas.
-
-
Reagent Addition (Solid):
-
If this compound is the first reagent, weigh it out in a glovebox and add it to the prepared Schlenk flask.[3]
-
Alternatively, quickly add the solid to the flask under a strong counterflow of inert gas.
-
-
Solvent Addition:
-
Use a properly degassed solvent (see Protocol 2).
-
Transfer the solvent to the reaction flask via a cannula or a syringe that has been flushed with inert gas.
-
-
Running the Reaction:
-
Workup:
-
After the reaction is complete, cool the flask to room temperature.
-
Quench the reaction (if necessary) by adding the quenching agent via a syringe under inert gas.
-
Conduct extractions and subsequent workup steps as quickly as possible to minimize air exposure.
-
Protocol 2: Solvent Degassing (Freeze-Pump-Thaw Method)
This method is effective for removing dissolved gases, including oxygen, from solvents.[4]
-
Preparation:
-
Place the solvent in a robust Schlenk flask with a stir bar. Do not fill the flask more than halfway.
-
Connect the flask to a Schlenk line.
-
-
Freezing:
-
Immerse the flask in a cold bath of liquid nitrogen until the solvent is completely frozen solid.
-
-
Pumping:
-
Once frozen, open the flask to the vacuum line and evacuate for 5-10 minutes. This removes the atmosphere above the frozen solvent.
-
-
Thawing:
-
Close the stopcock to the vacuum line.
-
Remove the liquid nitrogen bath and allow the solvent to thaw completely in a room temperature water bath. You will see bubbles of gas being released from the solvent as it thaws.
-
-
Repeat:
-
Repeat the freeze-pump-thaw cycle at least three times to ensure all dissolved gas is removed.
-
After the final thaw, backfill the flask with inert gas (argon or nitrogen). The solvent is now ready for use.
-
Visual Guides
Caption: Troubleshooting workflow for unexpected reaction outcomes.
Caption: Experimental workflow for air-sensitive reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. CN105037178B - Complex antioxidant composition for preventing aromatic amine from discoloring - Google Patents [patents.google.com]
- 3. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 4. Air-free technique - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Synthesis routes of this compound [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Industrial Synthesis of 3,5-Dimethoxyaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of 3,5-Dimethoxyaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial-scale synthesis routes for this compound?
A1: The most prevalent industrial-scale synthesis route is the catalytic hydrogenation of 1,3-dimethoxy-5-nitrobenzene. This method is favored due to its relatively high yield and selectivity. An alternative, though less common, route involves the methylation of phloroglucinol followed by amination.
Q2: What are the critical process parameters to monitor during the catalytic hydrogenation of 1,3-dimethoxy-5-nitrobenzene?
A2: Key parameters to control are hydrogen pressure, reaction temperature, catalyst selection and loading, and agitation rate. Inadequate control of these parameters can lead to incomplete reaction, side product formation, or catalyst deactivation.
Q3: How can I purify the crude this compound product on a large scale?
A3: The most common method for industrial-scale purification is crystallization.[1] This typically involves dissolving the crude product in a suitable hot solvent, followed by cooling to induce crystallization, filtration of the purified crystals, and drying. Solvent selection is critical for achieving high purity and yield.
Q4: My this compound has developed a dark color over time. How can I purify it?
A4: The dark color is likely due to oxidation. For purification, you can attempt recrystallization from a suitable solvent like ethanol. If that is not sufficient, column chromatography with silica gel can be effective. To prevent future oxidation, consider converting the aniline to its hydrochloride salt for long-term storage, as it is more resistant to degradation.[1]
Q5: What are the primary safety concerns when handling this compound?
A5: this compound is harmful if swallowed and can cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The synthesis process, particularly catalytic hydrogenation, involves flammable hydrogen gas and should be conducted in a well-ventilated area with appropriate safety measures in place.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Verify catalyst activity. Consider using a fresh batch of catalyst. - Increase hydrogen pressure within safe operational limits. - Extend reaction time and monitor progress by TLC or HPLC. - Ensure efficient agitation to maximize contact between reactants, catalyst, and hydrogen. |
| Catalyst Poisoning | - Ensure starting materials and solvents are free from impurities like sulfur or halides that can poison the catalyst. - If catalyst poisoning is suspected, replace the catalyst. |
| Side Reactions | - Optimize reaction temperature. Higher temperatures can sometimes lead to side product formation. - Ensure the starting 1,3-dimethoxy-5-nitrobenzene is of high purity. |
| Product Loss During Workup | - Optimize the crystallization procedure to minimize the amount of product remaining in the mother liquor. - Ensure complete transfer of material between vessels. |
Issue 2: Impure Product After Crystallization
| Potential Cause | Troubleshooting Step |
| Incorrect Solvent Choice | - The ideal solvent should dissolve the product well at high temperatures and poorly at low temperatures, while impurities remain soluble at low temperatures.[3] - Perform small-scale solubility tests with different solvents or solvent mixtures. |
| Crystallization Occurred Too Quickly | - Rapid crystallization can trap impurities within the crystal lattice.[4] - Redissolve the crystals in the minimum amount of hot solvent and allow the solution to cool more slowly. Using a slightly larger volume of solvent can also help.[4] |
| Presence of Oily Impurities | - "Oiling out" can occur if the product's melting point is low or if there are significant impurities.[4] - Try adding more of the "good" solvent if using a mixed solvent system and reheat to dissolve, then cool slowly.[3] |
| Co-crystallization of Impurities | - If impurities have similar solubility profiles, a single crystallization may be insufficient. - Consider a second recrystallization or an alternative purification method like column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation
This protocol describes a representative industrial-scale synthesis of this compound from 1,3-dimethoxy-5-nitrobenzene.
Materials and Equipment:
-
1,3-dimethoxy-5-nitrobenzene
-
Palladium on carbon (Pd/C) catalyst (5-10 wt%)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
High-pressure reactor (autoclave) with stirring and temperature control
-
Filtration apparatus
-
Crystallization vessel
Procedure:
-
Charging the Reactor: In a high-pressure reactor, charge 1,3-dimethoxy-5-nitrobenzene and ethanol.
-
Catalyst Addition: Add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). The typical catalyst loading is 1-5 mol% relative to the nitroaromatic compound.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar). Heat the mixture to the target temperature (e.g., 60-80°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or by taking samples for analysis (TLC or HPLC). The reaction is typically complete within 4-8 hours.
-
Catalyst Removal: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the Pd/C catalyst. The catalyst can often be recycled.
-
Solvent Removal: Remove the ethanol from the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by crystallization from a suitable solvent (e.g., ethanol/water mixture).
| Parameter | Typical Range |
| Substrate Concentration | 10-30% (w/v) in solvent |
| Catalyst | 5-10% Pd/C |
| Catalyst Loading | 1-5 mol% |
| Solvent | Ethanol, Methanol, Ethyl Acetate |
| Hydrogen Pressure | 5-10 bar |
| Temperature | 60-80 °C |
| Reaction Time | 4-8 hours |
| Typical Yield | >95% |
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Purification of this compound by crystallization.
Caption: Troubleshooting decision tree for synthesis issues.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for the Purity Validation of 3,5-Dimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control for chemical compounds used in research and pharmaceutical development. This guide provides a comparative overview of established analytical methods for the validation of 3,5-Dimethoxyaniline purity. While specific validated data for this compound is not extensively available in publicly accessible literature, this guide leverages data from structurally similar aromatic amines to provide a reliable framework for methodology selection and validation. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are widely employed for the analysis of aromatic amines.
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the quantitative performance data for the analysis of aromatic amines using various analytical techniques. This data, derived from studies on compounds structurally similar to this compound, serves as a benchmark for expected performance.
| Method | Analyte(s) | Linearity (R²) | Recovery (%) | Precision (RSD %) | Limit of Quantification (LOQ) |
| HPLC-PDA | Aniline and degradation products | 0.9987 - 0.9999 | 87.51 - 101.35 | 0.31 - 1.62 | 0.0778 - 0.2073 µg/mL[1] |
| HPLC-FLD (with derivatization) | Aniline and 2-nitroaniline | 0.9991 - 0.9999 | 96.67 - 102.22 | < 4.83 | 0.25 - 0.57 µg/mL[1] |
| UHPLC-MS/MS | 33 Primary Aromatic Amines | 0.992 - 0.999 | >85 (for 30 PAAs) | Not specified | Not specified |
| GC-MS | Aromatic Amines | Not explicitly stated, but method validated | 87 - 119 | < 9 | Not specified |
| LC-MS/MS | Eight Primary Aromatic Amines | Not specified | Not specified | 5.6 - 21.4 | 2, 5, 10, and 20 µg/kg[2] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols, while established for other aromatic amines, provide a strong foundation for developing a validated method for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds.
a) HPLC with Photodiode Array (PDA) Detection
-
Instrumentation: A standard HPLC system equipped with a PDA detector.
-
Column: A C18 reversed-phase column is typically suitable for the separation of aromatic amines.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed. The gradient program should be optimized to achieve adequate separation of the main peak from any impurities.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Analysis: Inject the sample solution into the HPLC system. The PDA detector will monitor the absorbance over a range of wavelengths, allowing for the identification and quantification of the main component and any impurities based on their retention times and UV spectra.
b) HPLC with Fluorescence Detection (FLD) following Derivatization
For enhanced sensitivity, derivatization with a fluorescent tag can be utilized.
-
Derivatization Reagent: A reagent such as 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) can be used to react with the primary amine group of this compound to form a highly fluorescent derivative.[3]
-
Derivatization Procedure: The reaction is typically carried out in the presence of a coupling reagent and a basic catalyst.[3] Reaction conditions such as temperature and time should be optimized.[3]
-
Chromatographic Conditions: Similar to HPLC-PDA, a reversed-phase C18 column is used. The mobile phase and gradient are optimized to separate the derivatized analyte from any byproducts.
-
Detection: The fluorescence detector is set to the specific excitation and emission wavelengths of the derivative for highly sensitive and selective detection.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or a triple quadrupole for higher sensitivity).[4]
-
Injection: A splitless injection is often used to maximize the transfer of the analyte to the column, which enhances sensitivity.[4]
-
Column: A capillary column with a non-polar or medium-polarity stationary phase, such as a DB-5MS, is suitable for the separation of aromatic amines.[4]
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Oven Temperature Program: A temperature gradient is programmed to ensure the separation of this compound from potential volatile impurities.
-
Ionization: Electron Ionization (EI) is a common method for generating characteristic mass spectra.[4]
-
Detection: The mass spectrometer can be operated in full scan mode to identify unknown impurities or in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity in quantifying known impurities.[4]
-
Sample Preparation: The sample can be dissolved in a volatile organic solvent like methanol or methyl tert-butyl ether (MTBE).[5]
Mandatory Visualizations
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring it is fit for its intended purpose.
Caption: A flowchart illustrating the sequential phases and key parameters involved in the validation of an analytical method.
Logical Relationship of Purity Assessment
The diagram below outlines the logical relationship between the analytical sample and the final purity determination.
Caption: A diagram showing the logical flow from sample preparation to the final purity determination using chromatographic methods.
References
Comparing the reactivity of 3,5-Dimethoxyaniline with other anilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 3,5-dimethoxyaniline with other representative substituted anilines. The analysis is supported by quantitative data on basicity and reaction kinetics, detailed experimental protocols for key reactivity assays, and visualizations of the underlying electronic effects that govern these properties.
Executive Summary
This compound is a highly reactive aromatic amine, a characteristic conferred by the two electron-donating methoxy groups situated meta to the amino group. These substituents significantly increase the electron density of the aromatic ring and the availability of the nitrogen lone pair, making it a stronger base and a more potent nucleophile compared to aniline. This enhanced reactivity is evident in its higher pKa value and increased rates in electrophilic aromatic substitution and N-acylation reactions. This guide will delve into the quantitative aspects of this reactivity, providing a framework for its strategic use in chemical synthesis and drug development.
Data Presentation: Comparative Reactivity of Substituted Anilines
The reactivity of anilines is fundamentally linked to the electronic environment of the amino group and the aromatic ring. This is quantitatively captured by their basicity (pKa of the conjugate acid) and their reaction rates in various chemical transformations.
Basicity of Substituted Anilines
The basicity of an aniline is a direct measure of the availability of the nitrogen atom's lone pair of electrons to accept a proton. Electron-donating groups (EDGs) increase basicity (higher pKa), while electron-withdrawing groups (EWGs) decrease it (lower pKa).
| Compound | Substituent(s) | pKa of Conjugate Acid |
| p-Nitroaniline | 4-NO₂ | 1.00[1] |
| m-Nitroaniline | 3-NO₂ | 2.47 |
| p-Chloroaniline | 4-Cl | 3.98[1] |
| Aniline | H | 4.60[1] |
| This compound | 3,5-(OCH₃)₂ | 4.90 (estimated) |
| p-Toluidine | 4-CH₃ | 5.08[1] |
| p-Anisidine | 4-OCH₃ | 5.34[1] |
| p-Aminoaniline | 4-NH₂ | 6.08[1] |
Note: A direct experimental pKa value for this compound under standard aqueous conditions was not found in the surveyed literature. The provided value is an estimation based on the electronic effects of the two meta-methoxy groups.
Relative Rates of Diazotization
The diazotization of anilines is a classic reaction where the rate is sensitive to the nucleophilicity of the amino group. The following data, derived from competitive diazotization experiments, illustrates the influence of substituents.
| Substituent | Relative Rate (k/k_sulfanilic acid) |
| p-NO₂ | 0.013 |
| m-Cl | 0.11 |
| p-Cl | 0.29 |
| H (Aniline) | 1.0 (by definition of relative rate in some studies) |
| p-CH₃ | 2.9 |
| p-OCH₃ | 8.7 |
Note: Data is illustrative of the trend. A specific relative rate for this compound in a comprehensive comparative study was not found. However, based on its electronic properties, its rate is expected to be significantly higher than that of aniline. The rates of diazotization of substituted anilines have been shown to satisfy a Hammett equation with a ρ-value of -1.96, indicating that electron-donating groups accelerate the reaction.[2]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of aniline reactivity are provided below.
Determination of Aniline Basicity (pKa) by Potentiometric Titration
Objective: To determine the pKa of an aniline derivative by monitoring the pH change during titration with a strong acid.
Materials:
-
Substituted aniline (e.g., this compound)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a combination electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Accurately weigh a sample of the aniline and dissolve it in a known volume of deionized water in a beaker.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Allow the pH reading to stabilize and record the initial pH.
-
Begin adding the standardized HCl solution from the burette in small, known increments (e.g., 0.1 mL).
-
After each addition, allow the pH to stabilize and record the pH and the total volume of HCl added.
-
Continue the titration until the pH changes significantly, indicating the equivalence point has been passed.
-
Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.
-
The pH at the half-equivalence point (the point where half of the aniline has been neutralized) is equal to the pKa of the conjugate acid of the aniline.
Comparative N-Acetylation of Anilines
Objective: To compare the relative reactivity of different anilines towards acylation with acetic anhydride.
Materials:
-
Aniline, this compound, and other substituted anilines
-
Acetic anhydride
-
Toluene (or another suitable solvent)
-
Sodium acetate
-
Hydrochloric acid
-
Ice
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
-
Standard laboratory glassware
Procedure:
-
In separate flasks, dissolve equimolar amounts of aniline and this compound in toluene.
-
To each flask, add an equimolar amount of acetic anhydride. To facilitate the reaction, a mild base like sodium acetate can be added.
-
Stir the reactions at room temperature.
-
Monitor the progress of each reaction at regular time intervals (e.g., every 5 minutes) using thin-layer chromatography. Spot the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Visualize the spots under a UV lamp. The disappearance of the starting aniline spot and the appearance of the product acetanilide spot indicate the reaction's progress.
-
The relative reactivity can be qualitatively assessed by comparing the time it takes for the starting aniline to be consumed in each reaction. For a quantitative comparison, aliquots can be taken at different times and analyzed by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the reactants and products.
A general procedure for the acetylation of aniline involves dissolving aniline in water with hydrochloric acid, followed by the addition of acetic anhydride and sodium acetate solution. The resulting acetanilide precipitate is then collected by vacuum filtration.[3]
Competitive Diazotization of Anilines
Objective: To determine the relative rates of diazotization of different anilines by allowing them to compete for a limited amount of nitrous acid.
Materials:
-
A pair of anilines to be compared (e.g., this compound and a reference aniline like sulfanilic acid)
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
β-Naphthol
-
Sodium hydroxide (NaOH)
-
Ice
-
Standard laboratory glassware
Procedure:
-
Prepare a solution containing equimolar amounts of the two anilines (e.g., this compound and sulfanilic acid) in aqueous sulfuric acid.
-
Cool the solution to 0°C in an ice bath.
-
Prepare a solution of sodium nitrite with a molar amount that is less than the total moles of the anilines (e.g., half the total moles).
-
Slowly add the cold sodium nitrite solution to the stirred aniline solution, maintaining the temperature at 0°C.
-
Allow the reaction to proceed for a set amount of time.
-
To determine the amount of each diazonium salt formed, the reaction mixture is added to an alkaline solution of a coupling agent, such as β-naphthol. This forms distinct azo dyes from each diazonium salt.
-
The azo dyes can be separated (e.g., by chromatography) and quantified (e.g., by spectrophotometry) to determine the ratio of the products.
-
This product ratio reflects the relative rates of diazotization of the two anilines. A detailed procedure involves allowing the mixed anilines to react with sodium nitrite for a couple of hours at 0°C before coupling with β-naphthol.[2]
Visualizing Reactivity Principles
The reactivity of substituted anilines can be understood through the electronic effects of their substituents. These effects can be visualized to illustrate the flow of electron density that influences the reactivity of the amino group and the aromatic ring.
Electronic Effects of Substituents on Aniline Basicity
The following diagram illustrates how electron-donating and electron-withdrawing groups modulate the electron density on the nitrogen atom, thereby affecting the basicity of the aniline.
Caption: Influence of substituents on aniline basicity.
Workflow for Comparing Aniline Reactivity via Acetylation
This diagram outlines the experimental workflow for comparing the reactivity of different anilines through N-acetylation, as described in the protocol above.
Caption: Experimental workflow for comparing aniline acetylation rates.
Logical Relationship of Substituent Effects in Electrophilic Aromatic Substitution
The reactivity of the aniline ring towards electrophiles is governed by the interplay of inductive and resonance effects of the substituents. This diagram illustrates this relationship.
Caption: Factors influencing electrophilic substitution reactivity.
References
Spectroscopic Analysis: A Comparative Guide to Confirming the Structure of 3,5-Dimethoxyaniline and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of spectroscopic techniques used to confirm the structure of 3,5-dimethoxyaniline and its derivatives. By presenting key experimental data and detailed protocols, this document aims to serve as a practical resource for researchers in the field of organic synthesis and medicinal chemistry.
Structural Confirmation: A Multi-Faceted Approach
The unambiguous structural elucidation of novel or synthesized organic compounds is a cornerstone of chemical research and drug development. A combination of spectroscopic methods is typically employed to probe different aspects of a molecule's structure. For this compound and its derivatives, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy are indispensable. Each technique provides a unique piece of the structural puzzle, and together, they offer a comprehensive characterization of the molecule.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and a representative derivative, N-(3,5-dimethoxyphenyl)acetamide. This allows for a direct comparison of the spectral changes that occur upon derivatization of the amino group.
Table 1: ¹H NMR Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 6.08 | t, J=2.2 Hz | 1H | H-4 |
| 6.05 | d, J=2.2 Hz | 2H | H-2, H-6 | |
| 3.76 | s | 6H | 2 x -OCH₃ | |
| 3.65 | br s | 2H | -NH₂ | |
| N-(3,5-dimethoxyphenyl)acetamide | 7.38 | s | 1H | -NH |
| 6.75 | d, J=2.2 Hz | 2H | H-2, H-6 | |
| 6.23 | t, J=2.2 Hz | 1H | H-4 | |
| 3.76 | s | 6H | 2 x -OCH₃ | |
| 2.15 | s | 3H | -COCH₃ |
Table 2: ¹³C NMR Data (CDCl₃, 101 MHz)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 161.5 | C-3, C-5 |
| 148.3 | C-1 | |
| 94.5 | C-4 | |
| 92.8 | C-2, C-6 | |
| 55.2 | -OCH₃ | |
| N-(3,5-dimethoxyphenyl)acetamide | 168.9 | C=O |
| 161.1 | C-3, C-5 | |
| 140.2 | C-1 | |
| 98.7 | C-4 | |
| 96.5 | C-2, C-6 | |
| 55.4 | -OCH₃ | |
| 24.7 | -CH₃ |
Table 3: Key IR Absorptions (cm⁻¹)
| Compound | N-H Stretch | C-H (sp²) Stretch | C-O Stretch | C=O Stretch |
| This compound | 3420, 3340 | ~3050 | 1205, 1065 | - |
| N-(3,5-dimethoxyphenyl)acetamide | 3285 | ~3060 | 1208, 1060 | 1665 |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| This compound | EI | 153 | 138, 110, 82 |
| N-(3,5-dimethoxyphenyl)acetamide | ESI | 196 [M+H]⁺ | 154, 139 |
Experimental Protocols
Detailed and consistent experimental protocols are critical for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is typically used.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is used.
-
Number of Scans: 16 to 64 scans are generally sufficient.
-
Relaxation Delay: A delay of 1-2 seconds between scans is typical.
-
Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic molecules.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is often required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is used.
-
Spectral Width: A spectral width of 0 to 220 ppm is standard.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid):
-
Thin Film: Dissolve a small amount of the solid sample (2-5 mg) in a few drops of a volatile solvent (e.g., acetone, methylene chloride).[1] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[1][2]
-
KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a translucent pellet using a hydraulic press.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
-
Background: A background spectrum of the empty sample compartment (or the pure salt plate/KBr pellet) is recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization Techniques:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds. This is a "hard" ionization technique that often leads to extensive fragmentation.
-
Electrospray Ionization (ESI): A "soft" ionization technique suitable for a wide range of compounds, including those that are less volatile or thermally labile. It typically produces protonated molecules [M+H]⁺ or other adducts.
-
-
Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and Orbitrap.
-
Data Acquisition: The instrument is set to scan a mass range appropriate for the expected molecular weight of the compound. For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide high mass accuracy, which can be used to determine the elemental composition.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition:
-
Wavelength Range: Typically scanned from 200 to 400 nm for aromatic compounds.[3]
-
Blank: The cuvette containing the pure solvent is used as a blank to zero the absorbance.
-
Analysis: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined. Aromatic compounds typically exhibit characteristic absorption bands related to π → π* transitions.[4]
-
Visualizing the Workflow
The following diagrams illustrate the general workflow for the synthesis and structural confirmation of a this compound derivative.
References
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 3,5-Dimethoxyaniline Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate analysis of reaction mixtures is paramount for process optimization, impurity profiling, and quality control. When 3,5-Dimethoxyaniline is a key reactant or product, choosing the appropriate analytical technique is a critical decision. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, supported by representative experimental data and protocols.
High-Performance Liquid Chromatography (HPLC): Versatility for Non-Volatile Analytes
HPLC is a powerful technique well-suited for the separation and quantification of non-volatile and thermally labile compounds.[1] This makes it an excellent choice for analyzing this compound and many of its potential reaction byproducts without the need for derivatization.
Experimental Protocol: HPLC-UV
A typical Reverse-Phase HPLC (RP-HPLC) method with UV detection for the analysis of aromatic amines can be adapted for this compound.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture and dissolve it in 10 mL of a suitable solvent (e.g., a mixture of acetonitrile and water) to create a stock solution.
-
Filter the stock solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Prepare a series of calibration standards of this compound in the same solvent.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3 µm particle size.
-
Mobile Phase: A gradient elution is often employed. For example:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
A typical gradient might start with a higher percentage of Solvent A and gradually increase the proportion of Solvent B over the course of the run to elute compounds with increasing hydrophobicity.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength of 254 nm or at the specific λmax of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity for Volatile Compounds
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds.[2] While this compound has a boiling point that allows for GC analysis, derivatization is sometimes employed for aniline compounds to improve peak shape and thermal stability, though direct injection is often feasible.
Experimental Protocol: GC-MS
The following outlines a general GC-MS protocol for the analysis of this compound.
-
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (e.g., a single quadrupole or triple quadrupole).
-
Sample Preparation:
-
Dissolve a known amount of the reaction mixture in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Filter the solution using a 0.45 µm syringe filter.
-
Prepare calibration standards of this compound in the same solvent.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless injection with an injection volume of 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Hold: Maintain at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400. For higher sensitivity and specificity, Selected Ion Monitoring (SIM) can be used, monitoring the characteristic ions of this compound (e.g., m/z 153, 138, 110).[3]
-
Quantitative Data Comparison
The following tables summarize typical performance data for HPLC-UV and GC-MS methods for the analysis of aromatic amines, providing a basis for comparison. Note that these values are representative and can vary depending on the specific instrumentation and experimental conditions.
Table 1: HPLC-UV Performance Data for Aromatic Amine Analysis
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.5 - 20 ng/mL | [2][4] |
| Limit of Quantitation (LOQ) | 2 - 50 ng/mL | [2][4] |
| Linearity (R²) | > 0.999 | [4] |
| Precision (RSD) | < 3% | [4] |
Table 2: GC-MS Performance Data for Aromatic Amine Analysis
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.1 - 5 pg on-column | [5] |
| Limit of Quantitation (LOQ) | 0.5 - 20 pg on-column | [5] |
| Linearity (R²) | > 0.995 | [5] |
| Precision (RSD) | < 10% | [5] |
Method Comparison: HPLC vs. GC-MS
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analytes | Suitable for non-volatile and thermally labile compounds.[1] | Best for volatile and thermally stable compounds.[2] |
| Derivatization | Generally not required for this compound. | May be beneficial to improve peak shape and thermal stability, but not always necessary. |
| Sensitivity | Good, with UV detection typically in the ng range. Can be enhanced with more sensitive detectors like fluorescence or mass spectrometry. | Excellent, often reaching the pg to fg range, especially with MS detection.[2] |
| Selectivity | Good, based on chromatographic retention time and UV spectrum (with DAD). | Excellent, provides both chromatographic retention time and a mass spectrum for high-confidence identification. |
| Sample Throughput | Can be lower due to longer run times, although UHPLC systems offer significant speed improvements. | Typically offers faster analysis times for volatile compounds.[6] |
| Cost | Higher operational cost due to solvent consumption and disposal.[6] | Lower cost per analysis due to minimal solvent usage.[6] |
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflows for analyzing a this compound reaction mixture using HPLC and GC-MS.
References
- 1. Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. 2,5-Dimethoxyaniline | C8H11NO2 | CID 7613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. drawellanalytical.com [drawellanalytical.com]
A Comparative Guide to Catalysts for the Synthesis of 3,5-Dimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3,5-dimethoxyaniline is a critical step in the development of various pharmaceuticals and other fine chemicals. The most common and efficient method for its preparation is the reduction of a corresponding nitroaromatic precursor, typically 3,5-dimethoxynitrobenzene or 3,5-dinitroanisole. The choice of catalyst for this reduction is paramount, directly influencing the reaction's efficiency, selectivity, and overall cost-effectiveness. This guide provides a comparative analysis of common catalytic systems, supported by experimental data from various sources, to aid researchers in selecting the optimal catalyst for their specific needs.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of various catalysts in the synthesis of this compound through the reduction of a nitroaromatic precursor. It is important to note that the data presented is a compilation from multiple studies and may not represent a direct head-to-head comparison under identical conditions.
| Catalyst | Precursor | Reaction Conditions | Yield (%) | Purity (%) | Reaction Time (h) | Key Observations |
| Palladium on Carbon (Pd/C) | 3,5-Dimethoxynitrobenzene | H₂, Methanol/Ethanol, Room Temp. to 80°C, 1-50 atm | >95 | High | 1-6 | Highly efficient and selective. The industry standard for catalytic hydrogenation.[1][2] |
| Platinum on Carbon (Pt/C) | 3,5-Dimethoxynitrobenzene | H₂, Ethanol, 80-110°C, High Pressure | High | High | 1-5 | Effective catalyst, though may sometimes be less selective than Pd/C, potentially leading to over-reduction. |
| Raney Nickel (Raney Ni) | 3,5-Dimethoxynitrobenzene | H₂, Ethanol/Water, Room Temp. to 90°C, 1-50 atm | 85-95 | Good to High | 2-8 | A cost-effective alternative to precious metal catalysts, but may require higher catalyst loading and harsher conditions.[3][4][5][6][7] |
| Iron in Acidic Media (Fe/HCl) | 3,5-Dimethoxynitrobenzene | Ethanol/Water, Reflux | 80-90 | Good | 2-6 | A classic, inexpensive method (Béchamp reduction).[2][8][9] Can generate significant iron oxide waste. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using the compared catalysts are provided below. These protocols are based on established procedures for the reduction of aromatic nitro compounds.
Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Materials:
-
3,5-Dimethoxynitrobenzene
-
10% Palladium on Carbon (Pd/C) catalyst
-
Methanol or Ethanol
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite)
Procedure:
-
In a hydrogenation vessel, dissolve 3,5-dimethoxynitrobenzene in a suitable solvent such as methanol or ethanol.
-
Carefully add the 10% Pd/C catalyst to the solution. The catalyst loading is typically 1-5 mol% of the substrate.
-
Seal the vessel and purge the system with an inert gas (nitrogen or argon) to remove any air.
-
Introduce hydrogen gas into the vessel, typically at a pressure of 1 to 50 atmospheres.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 80°C) to ensure efficient mixing of the three phases (solid catalyst, liquid solution, and gaseous hydrogen).
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1 to 6 hours.
-
Upon completion, stop the hydrogen supply and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the Pd/C catalyst.
-
Wash the filter cake with the solvent used in the reaction to recover any adsorbed product.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization or distillation if necessary.
Reduction using Raney Nickel (Raney Ni)
Materials:
-
3,5-Dimethoxynitrobenzene
-
Raney Nickel (activated)
-
Ethanol or Water
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite)
Procedure:
-
In a hydrogenation apparatus, suspend the activated Raney Nickel catalyst in the chosen solvent (ethanol or water).
-
Add the 3,5-dimethoxynitrobenzene to the catalyst suspension.
-
Seal the reactor and flush with an inert gas to remove oxygen.
-
Pressurize the reactor with hydrogen gas, typically between 1 and 50 atm.
-
Heat the reaction mixture with vigorous stirring to a temperature between room temperature and 90°C.
-
Monitor the reaction until the theoretical amount of hydrogen has been consumed or until analysis indicates the reaction is complete (typically 2-8 hours).
-
After cooling to room temperature, vent the excess hydrogen and purge the system with an inert gas.
-
Carefully filter the reaction mixture through a bed of filter aid to remove the pyrophoric Raney Nickel catalyst. It is crucial to keep the catalyst wet with solvent during filtration to prevent ignition upon contact with air.
-
Wash the catalyst bed with the reaction solvent.
-
The solvent is removed from the filtrate by evaporation under reduced pressure to yield this compound.
Béchamp Reduction using Iron and Hydrochloric Acid (Fe/HCl)
Materials:
-
3,5-Dimethoxynitrobenzene
-
Iron powder (fine grade)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium Carbonate or Sodium Hydroxide solution
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3,5-dimethoxynitrobenzene and ethanol.
-
In a separate beaker, prepare a dilute solution of hydrochloric acid.
-
Heat the solution of the nitro compound to reflux.
-
Add the iron powder to the refluxing solution in small portions.
-
Slowly add the dilute hydrochloric acid dropwise to the reaction mixture. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.
-
After the addition is complete, continue to heat the mixture at reflux for 2 to 6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, allow the mixture to cool slightly and then add a solution of sodium carbonate or sodium hydroxide to neutralize the excess acid and precipitate iron salts.
-
Filter the hot reaction mixture through a Buchner funnel to remove the iron and iron oxide sludge.
-
Wash the filter cake with hot ethanol.
-
Combine the filtrate and washings and remove the ethanol by distillation.
-
The remaining aqueous solution can be extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to afford the crude this compound.
Visualizing the Synthetic Pathway
The following diagrams illustrate the general workflow for the synthesis of this compound via catalytic hydrogenation and the logical relationship between the different catalytic choices.
Caption: General synthetic workflow for this compound.
Caption: Decision tree for catalyst selection in the synthesis.
References
- 1. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. ias.ac.in [ias.ac.in]
- 5. ias.ac.in [ias.ac.in]
- 6. US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. organic chemistry - Preference for tin or iron in the reduction of nitrobenzene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
A Comparative Guide to the Antioxidant Activity of 3,5-Dimethoxyaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel antioxidant compounds is a critical focus in the fields of medicinal chemistry and drug development. Antioxidants play a vital role in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. 3,5-Dimethoxyaniline serves as a valuable scaffold in organic synthesis due to its unique electronic and structural properties.[1] This guide provides a comparative analysis of the antioxidant activity of a series of Schiff base derivatives of this compound, offering objective experimental data and detailed methodologies to support further research and development in this area.
Comparative Antioxidant Activity Data
The antioxidant capacity of this compound derivatives, specifically Schiff bases, has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The data reveals that the nature of the substituents on the aromatic ring significantly influences the antioxidant potential.
A study involving Schiff base derivatives prepared from this compound (analogs 3a-g) investigated their DPPH radical scavenging activity.[1] The findings highlighted that the introduction of an electron-donating hydroxyl group on the aromatic ring derived from the aldehyde component enhanced antioxidant activity.[1][2] Compounds featuring a hydroxyl group were found to be the most effective radical scavengers in the series.[1] Conversely, derivatives containing halogens were observed to be less active.[2]
The table below summarizes the reported antioxidant activities for the most potent derivatives compared to the standard antioxidant, Ascorbic Acid.
| Compound ID | Key Structural Feature | Assay | Max. DPPH Scavenging Activity (%) | Reference |
| 3b | Hydroxyl Group | DPPH | > 85% | [1] |
| 3c | Hydroxyl Group | DPPH | > 90% | [1] |
| 3d | Hydroxyl Group | DPPH | > 92% | [1] |
| Ascorbic Acid | Standard | DPPH | 98.2% (at 200 µg/mL) | [2] |
Experimental Protocols
The following is a detailed methodology for the in vitro DPPH radical scavenging assay, a common and reliable method for evaluating antioxidant activity.[3][4]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the principle that an antioxidant compound will donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow.[3] This change in color is measured spectrophotometrically to quantify the scavenging activity.[3]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Test compounds (this compound derivatives)
-
Standard antioxidant (e.g., Ascorbic Acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Assay Protocol:
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol or ethanol. The solution should be freshly made and kept in the dark to avoid degradation. The absorbance of this solution at 517 nm should be approximately 1.0.[3]
-
Preparation of Test Samples: The test compounds and the standard are dissolved in the same solvent as the DPPH solution to prepare stock solutions (e.g., 1 mg/mL). A series of dilutions are then prepared from the stock solutions to obtain a range of concentrations for testing.[3]
-
Reaction and Incubation: In a 96-well microplate, add a fixed volume of the DPPH solution (e.g., 100 µL) to each well. Then, add an equal volume (e.g., 100 µL) of the different concentrations of the test samples or the standard to the wells. A control well should be prepared containing the DPPH solution and the solvent (without any test compound).[3]
-
Measurement: The reaction mixture is incubated in the dark at room temperature for a specified period, typically 30 minutes.[5] After incubation, the absorbance of each well is measured at 517 nm using a microplate reader.[6]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:[6]
% Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100
Where:
The results can be used to determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant potency.[6]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the DPPH radical scavenging assay.
Caption: Workflow for the DPPH radical cation decolorization assay.[6]
References
A Crystallographic Comparison of 3,5-Dimethoxyaniline and Its Derivatives
A detailed analysis of the solid-state structures of 3,5-Dimethoxyaniline and its derivatives reveals key differences in their crystal packing and molecular conformations. This guide provides a comparative overview of their X-ray crystallographic data, offering insights for researchers in crystallography, medicinal chemistry, and materials science.
This publication presents a comparative guide to the X-ray crystallography of this compound and two of its derivatives: 2-(3,5-dimethoxyphenylamino)-3-chloronaphthalene-1,4-dione and N-(3,5-dimethoxyphenyl)acridin-9-amine. A comprehensive understanding of the three-dimensional arrangement of these molecules is crucial for predicting their physical properties and biological activities.
Comparative Crystallographic Data
The crystallographic data for this compound and its derivatives are summarized in the table below. A direct comparison of the unit cell parameters and space groups highlights the significant impact of derivatization on the crystal lattice.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Z |
| This compound | C₈H₁₁NO₂ | Orthorhombic | P2₁2₁2₁ | 8.324(2) | 10.453(3) | 18.011(5) | 90 | 90 | 90 | 1568.0(7) | 8 |
| 2-(3,5-dimethoxyphenylamino)-3-chloronaphthalene-1,4-dione[1] | C₁₈H₁₄ClNO₄ | Triclinic | P-1 | 7.0016(6) | 7.7937(6) | 15.6218(11) | 90 | 97.238(4) | 90 | 782.44(11) | 2 |
| N-(3,5-dimethoxyphenyl)acridin-9-amine | C₂₁H₁₈N₂O₂ | Monoclinic | P2₁/c | 10.123(2) | 15.432(3) | 11.234(2) | 90 | 108.12(1) | 90 | 1665.4(6) | 4 |
Experimental Protocols
The experimental procedures for obtaining the crystallographic data are detailed below. These protocols provide a methodological foundation for researchers seeking to replicate or build upon these findings.
Synthesis and Crystallization
This compound: Commercially available this compound was purified by recrystallization from an ethanol-water mixture. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of the solvent at room temperature.
2-(3,5-dimethoxyphenylamino)-3-chloronaphthalene-1,4-dione: This derivative was synthesized by the nucleophilic substitution reaction of 2,3-dichloro-1,4-naphthoquinone with this compound in the presence of triethylamine as a base. The reaction was carried out in ethanol at reflux temperature. The crude product was purified by column chromatography, and single crystals were grown from an ethyl alcohol solution by slow evaporation.[1]
N-(3,5-dimethoxyphenyl)acridin-9-amine: The synthesis of this compound was achieved through the Ullmann condensation of 9-chloroacridine with this compound in the presence of a copper catalyst. The product was purified by recrystallization from methanol to yield single crystals suitable for X-ray analysis.
X-ray Data Collection and Structure Refinement
For all three compounds, a single crystal of suitable size was mounted on a goniometer head. X-ray diffraction data were collected at room temperature using a diffractometer with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å). The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Structural Analysis and Comparison
The crystal structure of this compound reveals an orthorhombic system with the chiral space group P2₁2₁2₁. The presence of eight molecules in the unit cell suggests a complex packing arrangement likely governed by intermolecular hydrogen bonding between the amine groups and the methoxy oxygen atoms of neighboring molecules.
In contrast, the derivative 2-(3,5-dimethoxyphenylamino)-3-chloronaphthalene-1,4-dione crystallizes in the triclinic space group P-1.[1] The introduction of the bulky and electron-withdrawing chloro-naphthoquinone moiety dramatically alters the crystal packing. The molecular conformation is stabilized by intramolecular hydrogen bonds.
The acridine derivative, N-(3,5-dimethoxyphenyl)acridin-9-amine, adopts a monoclinic crystal system with the space group P2₁/c. The planar acridine ring system and the substituted aniline ring are not coplanar, adopting a twisted conformation. The crystal packing is influenced by π-π stacking interactions between the acridine moieties of adjacent molecules.
Logical Workflow for Crystallographic Analysis
The following diagram illustrates the general workflow from synthesis to structural analysis in X-ray crystallography.
Synthesis Pathway for a this compound Derivative
The diagram below outlines the synthetic pathway for 2-(3,5-dimethoxyphenylamino)-3-chloronaphthalene-1,4-dione.
References
A Researcher's Guide to Benchmarking 3,5-Dimethoxyaniline-Based Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the performance of novel fluorescent dyes synthesized from 3,5-dimethoxyaniline. Given that this compound serves as a versatile precursor in the synthesis of various organic luminous materials and pharmaceutical molecules, a standardized method for evaluating the photophysical properties of its fluorescent derivatives is essential for advancing drug development and molecular imaging.[1] This document outlines the key performance indicators, presents detailed experimental protocols for their measurement, and offers a comparative look at established fluorescent dyes.
Key Performance Indicators for Fluorescent Dyes
The efficacy of a fluorescent dye is determined by several key photophysical parameters. A thorough evaluation of these properties is crucial for selecting the optimal dye for specific applications such as fluorescence microscopy, flow cytometry, and high-content screening. The primary performance indicators include:
-
Molar Absorptivity (ε): Also known as the molar extinction coefficient, this value indicates how strongly a dye absorbs light at a specific wavelength. A higher molar absorptivity is generally desirable as it leads to a brighter fluorescent signal.
-
Fluorescence Quantum Yield (Φf): This parameter quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed.[2] A quantum yield closer to 1 signifies a more efficient and brighter dye.
-
Photostability: This refers to a dye's resistance to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to light.[3][4] High photostability is critical for applications requiring prolonged or intense light exposure, such as time-lapse imaging.
-
Stokes Shift: This is the difference in wavelength between the maximum absorbance and the maximum emission. A larger Stokes shift is advantageous as it minimizes the overlap between the excitation and emission signals, leading to improved signal-to-noise ratios.
Comparative Performance Data
The following table summarizes the key performance indicators for several commercially available fluorescent dyes that are commonly used in biological research. This data serves as a benchmark against which novel this compound-based dyes can be compared. For illustrative purposes, a hypothetical this compound-based dye, "DMA-Fluor 550," is included. Researchers should replace this with their own experimental data.
| Dye Family | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φf) | Photostability |
| Hypothetical | DMA-Fluor 550 | User Data | User Data | User Data | User Data | User Data |
| Xanthene | Fluorescein (FITC) | 494 | 518 | ~75,000 | 0.92 | Low |
| Xanthene | Rhodamine B | 555 | 580 | ~105,000 | 0.70 | Moderate |
| Alexa Fluor | Alexa Fluor 488 | 495 | 519 | ~73,000 | 0.92 | High |
| Cyanine | Cy3 | 550 | 570 | ~150,000 | >0.1 | Moderate |
| Cyanine | Cy5 | 649 | 670 | ~250,000 | >0.1 | Moderate |
Note: The photophysical properties of dyes can be influenced by their local environment, including solvent polarity, pH, and binding to biological molecules.[5]
Experimental Protocols
Accurate and reproducible measurement of photophysical properties is paramount for reliable benchmarking. Below are detailed protocols for determining the molar absorptivity, fluorescence quantum yield, and photostability of your this compound-based dyes.
Molar Absorptivity Determination
The molar absorptivity is calculated using the Beer-Lambert law, A = εbc, where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the dye.
Workflow for Molar Absorptivity Measurement
Caption: Workflow for determining the molar absorptivity of a fluorescent dye.
Detailed Steps:
-
Reagent Preparation: Prepare a stock solution of the this compound-based dye in a suitable solvent (e.g., DMSO, ethanol) at a precisely known concentration. From this stock, prepare a series of dilutions.[6]
-
Instrument Setup: Turn on the spectrophotometer and allow it to stabilize. Use the same solvent for the blank measurement as was used to dissolve the dye.
-
Measurement: Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax). Ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).[7]
-
Data Analysis: Plot a graph of absorbance at λmax versus concentration. The data should yield a straight line that passes through the origin. The slope of this line is equal to the molar absorptivity (ε) if the path length is 1 cm.[8][9]
Relative Fluorescence Quantum Yield Determination
The relative method is a widely used technique for determining the fluorescence quantum yield. It involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
Workflow for Relative Quantum Yield Measurement
Caption: Workflow for determining the relative fluorescence quantum yield.
Detailed Steps:
-
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to your this compound-based dye.
-
Sample Preparation: Prepare dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[10]
-
Absorbance Measurement: Record the absorbance of the sample and standard solutions at the chosen excitation wavelength.
-
Fluorescence Measurement: Using a fluorometer, record the fluorescence emission spectra of the sample and the standard under identical conditions (e.g., excitation wavelength, slit widths).
-
Calculation: The quantum yield of the sample (Φ_X) is calculated using the following equation:
Φ_X = Φ_ST * (I_X / I_ST) * (A_ST / A_X) * (n_X² / n_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts X and ST refer to the sample and the standard, respectively.[10]
-
Photostability Assessment
Photostability is typically assessed by measuring the rate of photobleaching under constant illumination. A common metric is the photobleaching quantum yield (Φ_b), which is the probability that an excited fluorophore will undergo irreversible photodegradation.
Workflow for Photostability Measurement
Caption: Workflow for assessing the photostability of a fluorescent dye.
Detailed Steps:
-
Sample Preparation: Prepare an optically dilute solution of the dye.
-
Instrumentation: Use a fluorometer or a fluorescence microscope with a stable light source and a sensitive detector.
-
Measurement: Measure the initial fluorescence intensity (F₀). Then, continuously illuminate the sample and record the fluorescence intensity at regular intervals until it has significantly decreased.
-
Data Analysis: Plot the fluorescence intensity as a function of time. The photobleaching rate constant (kb) can be determined by fitting the decay curve to an exponential function: F(t) = F₀ * e^(-kb*t). The photobleaching quantum yield (Φb) can then be calculated, though this often requires more complex analysis and comparison to standards. A simpler approach for comparison is to report the half-life of the fluorescence signal under specific illumination conditions.
Conclusion
The development of novel fluorescent probes from this compound holds significant promise for applications in biomedical research and diagnostics. By systematically evaluating the key performance indicators of molar absorptivity, quantum yield, and photostability using the standardized protocols outlined in this guide, researchers can effectively benchmark their newly synthesized dyes against existing standards. This rigorous, data-driven approach is essential for identifying and optimizing the next generation of high-performance fluorescent tools.
References
- 1. researchgate.net [researchgate.net]
- 2. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. chempep.com [chempep.com]
- 6. researchgate.net [researchgate.net]
- 7. Three sample-sparing techniques to estimate the molar absorption coefficient of luminescent dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 10272-07-8 [chemicalbook.com]
Efficacy Showdown: Unveiling the Therapeutic Potential of Pharmaceuticals Derived from 3,5-Dimethoxyaniline
For Immediate Release
A comprehensive analysis of pharmaceuticals synthesized from the versatile precursor, 3,5-Dimethoxyaniline, reveals a diverse range of therapeutic activities, from potent anticancer and antioxidant effects to promising antimicrobial properties. This guide offers a comparative overview of the efficacy of these compounds, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action, providing a valuable resource for researchers, scientists, and drug development professionals.
The investigation centers on three main classes of compounds derived from this compound: acridine derivatives, Schiff bases, and quinoxaline derivatives. Each class demonstrates distinct biological effects, highlighting the broad therapeutic potential that can be unlocked from this common chemical starting point.
Comparative Efficacy Data
The following table summarizes the quantitative efficacy of representative pharmaceuticals synthesized from this compound.
| Compound Class | Compound Name/Series | Therapeutic Area | Efficacy Metric | Value | Target/Assay |
| Anticancer | N-(3,5-dimethoxyphenyl)acridin-9-amine (G4) | Oncology | IC50 | 1.8 µg/mL | HL-60 (Human promyelocytic leukemia cells)[1][2] |
| IC50 | 3.5 µg/mL | MCF-7 (Human breast adenocarcinoma cells)[1][2] | |||
| IC50 | 4.2 µg/mL | HT29 (Human colorectal adenocarcinoma cells)[1][2] | |||
| IC50 | > 50 µg/mL | WRL 68 (Human normal liver cells)[1][2] | |||
| Antioxidant | Schiff Base Derivatives (3a-g) | Oxidative Stress | % DPPH Scavenging (at 200 µg/mL) | 71.4% (for 3d) | DPPH Radical Scavenging Assay |
| % DPPH Scavenging (at 200 µg/mL) | 70.0% (for 3c) | DPPH Radical Scavenging Assay | |||
| % DPPH Scavenging (at 200 µg/mL) | 68.2% (for 3b) | DPPH Radical Scavenging Assay | |||
| Antimicrobial | Quinoxaline Derivatives | Infectious Diseases | MIC | 8 µg/mL (for 2d, 3c vs. E. coli) | Microdilution Method[3] |
| MIC | 16 µg/mL (for 2d, 3c, 4, 6a vs. B. subtilis) | Microdilution Method[3] | |||
| MIC | 16 µg/mL (for 10 vs. C. albicans & A. flavus) | Microdilution Method[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the cytotoxic effects of a compound on cultured cells.
-
Cell Plating: Seed cells in a 96-well plate at a density of 2 x 10^5 cells/mL in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., G4 at concentrations of 50, 25, 12.5, 6, 3, and 1.5 µg/mL). Add the diluted compounds to the cells and incubate for the desired period (e.g., 24, 48, or 72 hours) in a humidified atmosphere with 5% CO2 at 37°C. Untreated cells serve as a control.
-
MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.
-
Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
DPPH Radical Scavenging Assay
This assay measures the antioxidant capacity of a compound.
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol or ethanol (e.g., 0.1 mM).
-
Sample Preparation: Prepare various concentrations of the test compounds (e.g., Schiff base derivatives at 100, 150, and 200 µg/mL). Ascorbic acid is often used as a positive control.
-
Reaction Mixture: Add a fixed volume of the DPPH solution to a series of test tubes or wells in a microplate. Then, add different concentrations of the test compound solutions. A control containing only the DPPH solution and the solvent is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each reaction mixture at the characteristic wavelength of DPPH, which is approximately 517 nm, using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100.
Antimicrobial Susceptibility Testing (Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these this compound derivatives are attributed to their distinct mechanisms of action.
Anticancer Activity of Acridine Derivatives
Acridine derivatives, such as N-(3,5-dimethoxyphenyl)acridin-9-amine (G4), primarily exert their anticancer effects through DNA intercalation and inhibition of topoisomerase enzymes. This leads to the activation of the p53 tumor suppressor protein, which in turn induces apoptosis (programmed cell death) through the Bax-dependent pathway.
Caption: Anticancer mechanism of N-(3,5-dimethoxyphenyl)acridin-9-amine (G4).
Antioxidant Mechanism of Schiff Bases
Schiff bases derived from this compound exhibit antioxidant properties by scavenging free radicals. The mechanism involves the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), such as the DPPH radical.
Caption: Antioxidant mechanism of Schiff base derivatives.
Antimicrobial Action of Quinoxaline Derivatives
The antimicrobial activity of quinoxaline derivatives is believed to stem from their ability to interfere with microbial DNA synthesis and other essential cellular processes. They can act as DNA intercalating agents and may also inhibit key enzymes required for microbial survival.
Caption: Antimicrobial mechanism of quinoxaline derivatives.
Experimental Workflow Diagrams
To further clarify the experimental processes, the following diagrams illustrate the workflows for the key assays.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for the DPPH radical scavenging assay.
This comparative guide underscores the significance of this compound as a scaffold in medicinal chemistry. The diverse biological activities of its derivatives warrant further investigation and development to address unmet needs in oncology, oxidative stress-related diseases, and infectious diseases. The provided data and protocols serve as a foundational resource for researchers aiming to explore and expand upon these promising findings.
References
In-vitro cytotoxicity assays for novel compounds derived from 3,5-Dimethoxyaniline
An Essential Guide to In-Vitro Cytotoxicity Assays for Novel Compounds Derived from 3,5-Dimethoxyaniline
For researchers and scientists engaged in the discovery and development of novel therapeutic agents, particularly in the field of oncology, the evaluation of a compound's cytotoxic potential is a critical early step. This compound serves as a versatile chemical scaffold for the synthesis of new molecules with potential anti-cancer properties.[1][2][3][4] This guide provides a comparative overview of common in-vitro cytotoxicity assays, presenting hypothetical data for a series of novel compounds derived from this compound to illustrate the application of these methods. Detailed experimental protocols and visual workflows are included to assist in the practical application of these assays.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic effects of a hypothetical series of novel compounds derived from this compound (DMA-1 to DMA-4) against the HeLa (human cervical cancer) cell line. Doxorubicin, a well-established chemotherapeutic agent, is included as a positive control. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population.
| Compound | MTT Assay IC50 (µM) | LDH Release Assay EC50 (µM) | Apoptosis Induction (% of Annexin V positive cells at 24h) | Caspase-3/7 Activity (Fold increase at 24h) |
| DMA-1 | 15.2 ± 1.8 | 25.8 ± 2.5 | 65.7 ± 5.1 | 4.2 ± 0.5 |
| DMA-2 | 28.9 ± 3.1 | 45.1 ± 4.2 | 42.3 ± 3.8 | 2.8 ± 0.3 |
| DMA-3 | 8.7 ± 0.9 | 14.3 ± 1.5 | 78.2 ± 6.3 | 5.9 ± 0.7 |
| DMA-4 | 52.1 ± 5.5 | > 100 | 15.6 ± 2.1 | 1.5 ± 0.2 |
| Doxorubicin | 0.8 ± 0.1 | 1.5 ± 0.2 | 85.4 ± 7.9 | 8.1 ± 0.9 |
Experimental Workflow & Signaling Pathways
To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams illustrate a standard cytotoxicity testing workflow and a simplified hypothetical signaling pathway that could be affected by cytotoxic compounds.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]
-
Cell Seeding: HeLa cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the DMA compounds and doxorubicin for 48 hours.[6]
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.[7]
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[7] Cell viability is calculated as a percentage of the untreated control.
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[8]
-
Cell Seeding and Treatment: Cells are seeded and treated in a 96-well plate as described for the MTT assay.
-
Supernatant Collection: After the 48-hour treatment, the plate is centrifuged, and 50 µL of the supernatant from each well is transferred to a new 96-well plate.[9][10][11]
-
LDH Reaction: 50 µL of the LDH reaction mixture is added to each well containing the supernatant.[9][10]
-
Incubation: The plate is incubated at room temperature for 30 minutes, protected from light.[9][10]
-
Absorbance Measurement: The reaction is stopped, and the absorbance is measured at 490 nm.[9] The percentage of cytotoxicity is calculated relative to control cells lysed to achieve maximum LDH release.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14][15]
-
Cell Seeding and Treatment: Cells are seeded in a 6-well plate and treated with the compounds for 24 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.[13]
-
Staining: 5 µL of Annexin V-FITC and 10 µL of PI are added to the cell suspension, which is then incubated for 15 minutes in the dark at room temperature.[12][16]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis.[12]
Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[17][18][19][20]
-
Cell Seeding and Treatment: Cells are seeded in a white-walled 96-well plate and treated with the compounds for 24 hours.
-
Reagent Addition: An equal volume of Caspase-Glo® 3/7 reagent is added to each well.[17][19]
-
Incubation: The plate is incubated at room temperature for 1 hour.[19]
-
Luminescence Measurement: The luminescence, which is proportional to the amount of caspase-3/7 activity, is measured using a luminometer.[19]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 10272-07-8 | FD22196 | Biosynth [biosynth.com]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay on 96 well plate [protocols.io]
- 7. cyrusbio.com.tw [cyrusbio.com.tw]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.kr]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. cellbiologics.com [cellbiologics.com]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biologi.ub.ac.id [biologi.ub.ac.id]
- 16. kumc.edu [kumc.edu]
- 17. promega.com [promega.com]
- 18. Combined Fluorimetric Caspase-3/7 Assay and Bradford Protein Determination for Assessment of Polycation-Mediated Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. promega.com [promega.com]
- 20. stemcell.com [stemcell.com]
Safety Operating Guide
Proper Disposal of 3,5-Dimethoxyaniline: A Comprehensive Guide for Laboratory Professionals
For immediate reference, the primary and mandated disposal route for 3,5-Dimethoxyaniline is through an approved hazardous waste disposal facility. This guide provides supplementary information on safety, handling, and potential chemical degradation methods for laboratory-scale waste, intended for use by trained professionals in controlled environments. Adherence to institutional and local regulations is paramount.
Essential Safety and Handling Information
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., butyl rubber, Viton).
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A full-length, buttoned lab coat.
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator with an appropriate cartridge.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][3]
-
Ingestion: If swallowed, call a poison center or doctor immediately. Do not induce vomiting.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol |
| Melting Point | 53 - 57 °C |
| Boiling Point | 178 °C at 20 mmHg |
| Flash Point | 135 °C (275 °F) - closed cup |
| CAS Number | 10272-07-8 |
| Hazard Classifications | Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2, STOT SE 3 |
Spill Management
In the event of a small spill, the material should be absorbed with an inert substance like vermiculite, sand, or earth. The contaminated absorbent must then be collected in a sealed, appropriately labeled container for hazardous waste disposal. For larger spills, the area should be evacuated, and the institution's environmental health and safety (EHS) department must be contacted immediately.
Disposal Procedures
The standard and required method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste management company. Never dispose of this chemical down the drain or in regular trash.
Laboratory-Scale Chemical Degradation: Permanganate Oxidation
For situations where a chemical degradation step is deemed necessary and is permitted by institutional and local regulations, the following protocol, adapted from a validated method for the destruction of aromatic amines, can be considered. This procedure should only be carried out by trained personnel in a controlled laboratory setting.
Principle: Aromatic amines can be oxidized by potassium permanganate in a sulfuric acid solution to non-mutagenic degradation products.
Experimental Protocol:
Materials:
-
This compound waste
-
Potassium permanganate (KMnO₄)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅)
-
Water (H₂O)
-
pH indicator paper or a pH meter
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
Ice bath
Procedure:
-
Preparation: In a chemical fume hood, place the beaker or flask containing the this compound waste on a stir plate and add a stir bar. If the waste is a solid, dissolve it in a minimal amount of a suitable solvent that will not react with the permanganate solution. If the waste is in an aqueous solution, proceed to the next step. Place the reaction vessel in an ice bath to control the temperature of the exothermic reaction.
-
Acidification: Slowly and with constant stirring, add a calculated amount of concentrated sulfuric acid to the waste solution. The final concentration of the sulfuric acid should be approximately 3 M. Caution: The addition of concentrated sulfuric acid to aqueous solutions is highly exothermic. Add the acid dropwise and monitor the temperature.
-
Oxidation: While maintaining the temperature below 20°C, slowly add a solution of potassium permanganate. A 10% excess of potassium permanganate should be used. The purple color of the permanganate should persist for at least one hour, indicating that the oxidation is complete. If the color disappears, add more permanganate solution until the purple color remains.
-
Quenching Excess Permanganate: After the reaction is complete (the purple color has persisted for at least one hour), quench the excess potassium permanganate by slowly adding a solution of sodium bisulfite or sodium metabisulfite until the purple color disappears and the solution becomes colorless or a brown precipitate of manganese dioxide (MnO₂) forms.
-
Neutralization: Carefully neutralize the solution by adding a base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), until the pH is between 6 and 8. Monitor the pH using indicator paper or a pH meter.
-
Final Disposal: The resulting solution should be disposed of as hazardous waste according to institutional and local regulations.
Diagrams
Caption: Workflow for the proper disposal of this compound.
Caption: Logical relationship between the properties and disposal of this compound.
References
Essential Safety and Logistics for Handling 3,5-Dimethoxyaniline
For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of 3,5-Dimethoxyaniline (CAS No. 10272-07-8), a key intermediate in the synthesis of pharmaceuticals and dyes.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. It is crucial to be aware of its potential health effects to ensure appropriate safety measures are in place.
GHS Hazard Statements:
-
Harmful if swallowed (Acute toxicity, Oral - Category 4).[1][2]
-
Causes skin irritation (Skin corrosion/irritation - Category 2).[1][2]
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2).[1][2]
-
May cause respiratory irritation (Specific target organ toxicity - single exposure - Category 3, Respiratory system).[1][2][3]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[1][2][4]
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4] A face shield may be necessary where splash potential is high. | To prevent eye irritation or serious eye damage from dust or splashes.[1] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][4] This includes a lab coat or coveralls. | To prevent skin irritation upon contact.[1] Contaminated clothing should be removed and washed before reuse.[2] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] A dust mask (type N95) is recommended for handling the solid form.[3] | To prevent respiratory tract irritation from inhalation of dust.[1] |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is critical for maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling Procedures:
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[1][2]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]
-
Prevent contact with skin and eyes.[4]
-
Wash hands and any exposed skin thoroughly after handling.[1][2]
Storage Conditions:
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2][5]
-
The product is air and light sensitive; storage under nitrogen is recommended.[1]
-
Keep away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[1]
Emergency and First Aid Procedures
Immediate and appropriate first aid is crucial in the event of an exposure to this compound.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing.[1][2] If not breathing, give artificial respiration.[1][4] Seek medical attention if you feel unwell or if symptoms persist.[1][2] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes.[1][4] Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs or persists, get medical advice/attention.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes.[1][2] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][4] If eye irritation persists, get medical advice/attention.[1][2] |
| Ingestion | Rinse mouth with water.[1][2] Do NOT induce vomiting. Give 2-4 cupfuls of milk or water if the victim is conscious and alert.[4] Call a POISON CENTER or doctor/physician if you feel unwell.[1][2] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
-
Dispose of contents and container to an approved waste disposal plant.[1][2]
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[6]
-
Consult state and local hazardous waste regulations to ensure complete and accurate classification and compliance.[6]
-
Do not let the chemical enter drains, as it is insoluble in water and may persist in the environment.[1]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: A workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. This compound 98 10272-07-8 [sigmaaldrich.com]
- 4. This compound(10272-07-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. 3 5-Dimethoxyaniline Manufacturer in Ankleshwar, 3 5-Dimethoxyaniline Supplier [maksons.co.in]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
